1-Amino-4-methylpiperazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-methylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLLQWLBMJCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057808 | |
| Record name | 4-Methyl-1-piperazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Amino-4-methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6928-85-4 | |
| Record name | 1-Amino-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6928-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-piperazinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6928-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1-piperazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PIPERAZINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5GBT1LFT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-4-methylpiperazine
CAS Number: 6928-85-4
This guide provides a comprehensive overview of 1-Amino-4-methylpiperazine, a versatile chemical intermediate widely utilized in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 4-methylpiperazin-1-amine, is a colorless to light yellow liquid.[1][2] It is a derivative of piperazine (B1678402) and possesses a distinct fishy odor.[2] Its fundamental role as a building block in organic synthesis stems from its unique structural features, containing both a primary amino group and a tertiary amine within a piperazine ring.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6928-85-4 | [1][4] |
| Molecular Formula | C5H13N3 | [1][4] |
| Molecular Weight | 115.18 g/mol | [1][4] |
| Appearance | Clear colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 172-175 °C (lit.) | [4][5][6] |
| Density | 0.957 g/mL at 25 °C (lit.) | [4][5][6] |
| Refractive Index | n20/D 1.485 (lit.) | [5][6] |
| Solubility | Soluble in water | [2][5][6] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [5][6] |
| Purity | ≥ 97% or ≥ 98% (GC) | [1] |
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[7] It is a combustible liquid and is sensitive to air and light.[2][8]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation | [2][5][9] |
| H319 | Causes serious eye irritation | [2][5][9] | |
| H335 | May cause respiratory irritation | [2][5][9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [2][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2] It is recommended to store the compound under an inert atmosphere.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this substance.[5][6]
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the nitrosation of N-methylpiperazine followed by a reduction step.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol via Nitrosation and Reduction
This protocol is based on the reaction of N-methylpiperazine with a nitrosating agent, followed by reduction of the nitroso intermediate.
Materials:
-
N-methylpiperazine
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Zinc powder
-
Hydrochloric acid
-
Chloroform
-
Alkali solution (e.g., NaOH)
Procedure:
-
Nitrosation: An aqueous solution of N-methylpiperazine is cooled, and a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 30 °C). The reaction is stirred for a period to ensure complete formation of 1-methyl-4-nitrosopiperazine.[11][12]
-
Reduction: Glacial acetic acid is added to the nitrosation product, and the mixture is cooled. Zinc powder is then gradually added while maintaining the temperature between 30-40 °C. The reaction is stirred for approximately 1.5 hours.[11][12]
-
Work-up and Extraction: After the reaction, the mixture is cooled and filtered. The filtrate is then added to a cooled alkali solution. The aqueous layer is extracted multiple times with chloroform.[11]
-
Purification: The combined organic extracts are distilled to remove the chloroform. The resulting crude product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure to yield pure this compound.[11]
Applications in Synthesis
This compound is a key intermediate in the synthesis of a variety of compounds, most notably in the pharmaceutical industry.
Role as a Synthetic Intermediate
Caption: Role of this compound in synthetic pathways.
One of its most significant applications is as a crucial intermediate in the synthesis of the antibiotic Rifampicin, which is used to treat tuberculosis and other bacterial infections.[3][4][11] The this compound moiety forms an active part of the Rifampicin structure.[3]
Furthermore, it is utilized in the synthesis of various other biologically active molecules. For instance, it reacts with aromatic aldehydes to form Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] It is also used in the synthesis of pyrazolo-pyrazine and pyridine (B92270) derivatives.[4][6] Beyond pharmaceuticals, it finds application in the production of specialty chemicals, agrochemicals such as herbicides and insecticides, and as a ligand in coordination chemistry.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound | 6928-85-4 [chemicalbook.com]
- 5. 1-氨基-4-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-アミノ-4-メチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Page loading... [wap.guidechem.com]
- 12. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-Amino-4-methylpiperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-amino-4-methylpiperazine, a crucial intermediate in the pharmaceutical industry, notably in the synthesis of the antibiotic rifampicin.[1][2] The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways through clear diagrams.
Introduction
This compound, with the chemical formula C5H13N3, is a colorless, transparent, viscous liquid.[1] It serves as a vital building block in the synthesis of various pharmaceutical agents.[3][4] This guide focuses on the common and efficient methods for its synthesis starting from piperazine (B1678402), providing the necessary technical details for laboratory and potential scale-up applications.
Synthetic Routes
Two primary synthetic methodologies have been extensively documented for the preparation of this compound from piperazine derivatives:
-
Classical Multi-step Synthesis: This traditional approach involves a four-step process starting from piperazine hexahydrate: methylation, hydrolysis, nitrosation, and reduction.[1][3][5]
-
Catalytic Hydrogenation: A greener and more efficient alternative involves the direct catalytic hydrogenation of an N-nitrosated intermediate.[6]
-
Cyclization of a Dichloroamine: A less common but reported method involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine.[7][8]
This guide will provide in-depth details for the first two, more prevalent, synthetic routes.
Experimental Protocols
Route 1: Classical Multi-step Synthesis
This pathway begins with the methylation of piperazine, followed by nitrosation and subsequent reduction of the nitroso group to an amino group.
Logical Workflow for Classical Synthesis
References
- 1. Page loading... [wap.guidechem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Page loading... [guidechem.com]
- 4. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. PREPARATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Amino-4-methylpiperazine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-4-methylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features make it a valuable synthon for drug discovery and development, particularly in the fields of anti-infectives and central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the mechanism of action of its derivatives, most notably the antibiotic Rifampicin.
Core Molecular and Chemical Properties
This compound, a colorless to light yellow liquid, possesses a distinct chemical profile that makes it a reactive intermediate for various chemical transformations. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₃N₃ |
| Molecular Weight | 115.18 g/mol |
| CAS Number | 6928-85-4 |
| IUPAC Name | 4-methylpiperazin-1-amine |
| Density | 0.957 g/mL at 25 °C |
| Boiling Point | 172-175 °C |
| Solubility | Soluble in water |
| SMILES | CN1CCN(CC1)N |
| InChI Key | RJWLLQWLBMJCFD-UHFFFAOYSA-N |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been established. A common and effective method involves the nitrosation of 1-methylpiperazine (B117243) followed by reduction.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 1-methylpiperazine.
Detailed Experimental Protocol
Step 1: Nitrosation of 1-Methylpiperazine
-
In a well-ventilated fume hood, dissolve 1-methylpiperazine in a suitable aqueous acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
-
The resulting solution contains 1-methyl-4-nitrosopiperazine.
Step 2: Reduction of 1-Methyl-4-nitrosopiperazine
-
To the solution of 1-methyl-4-nitrosopiperazine, slowly add a reducing agent. A common choice is zinc powder in the presence of acetic acid.
-
The addition of the reducing agent should be done in portions to control the exothermic reaction, maintaining the temperature between 20-30 °C.
-
After the addition is complete, continue stirring the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
The filtrate is then made alkaline, typically by the addition of a strong base like sodium hydroxide, to liberate the free base of this compound.
-
The product is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Therapeutic Applications and Signaling Pathways
This compound is a key intermediate in the synthesis of various biologically active molecules. The piperazine (B1678402) nucleus is a common scaffold in many drugs targeting the central nervous system.[1]
Role in Rifampicin: An Anti-tuberculosis Agent
This compound is a critical component in the synthesis of the potent antibiotic Rifampicin.[2] The mechanism of action of Rifampicin is well-elucidated and involves the inhibition of bacterial RNA synthesis.
Rifampicin exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase.[3][4]
The key steps in this pathway are:
-
Binding to RNA Polymerase: Rifampicin binds to the β-subunit of the bacterial DNA-dependent RNA polymerase.[3][4]
-
Inhibition of Transcription: This binding physically blocks the elongation of the nascent RNA chain after only two or three nucleotides have been added, thus inhibiting the initiation of transcription.[5]
-
Bactericidal Effect: The cessation of RNA synthesis leads to a halt in protein production, ultimately resulting in bacterial cell death.[2]
Importantly, Rifampicin shows high selectivity for the bacterial enzyme and does not significantly affect the mammalian counterpart, which accounts for its therapeutic index.[3]
Derivatives in Central Nervous System Drug Discovery
The piperazine moiety is a well-known pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[1] While specific signaling pathway data for direct derivatives of this compound are limited, the broader class of piperazine-containing antipsychotics is known to interact with dopaminergic and serotonergic pathways.
The therapeutic effects of many antipsychotic drugs are attributed to their modulation of neurotransmitter receptors, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This interaction triggers a cascade of intracellular signaling events.
Further research into the structure-activity relationships (SAR) of this compound derivatives is warranted to elucidate their specific interactions with CNS targets and their downstream signaling consequences.
Schiff Base Derivatives: A Platform for Diverse Biological Activities
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. These derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The mechanism of action for these activities is diverse and depends on the specific structural features of the Schiff base and its potential to chelate metal ions or interact with biological macromolecules.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex molecules with diverse therapeutic applications. While its role in the well-established mechanism of Rifampicin is clear, the full potential of its derivatives, particularly in the realm of CNS disorders, remains an active area of research. Future studies focusing on the specific molecular targets and signaling pathways of novel this compound derivatives will be crucial for unlocking their full therapeutic potential.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Spectroscopic Profile of 1-Amino-4-methylpiperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-4-methylpiperazine (CAS No. 6928-85-4), a key intermediate in pharmaceutical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.11 | s | 2H | NH₂ |
| 2.94-2.30 | m | 8H | -CH₂- (piperazine ring) |
| 2.25 | s | 3H | -CH₃ |
Solvent: Not specified in the primary source.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 61.1 | C-N (adjacent to NH₂) |
| 55.1 | C-N (piperazine ring) |
| 46.0 | -CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3300-3400 | N-H stretching | Primary amine (NH₂) |
| ~2940 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~2800 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1600 | N-H bending (scissoring) | Primary amine (NH₂) |
| ~1450 | C-H bending | Aliphatic CH₂, CH₃ |
| ~1150 | C-N stretching | Amine |
Sample Preparation: Neat, liquid film
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 115 | [M]⁺ (Molecular ion) |
| 99 | [M - NH₂]⁺ |
| 70 | [M - CH₃ - NH₂]⁺ or piperazine (B1678402) fragment |
| 56 | Further fragmentation |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the general methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a Varian A-60D spectrometer. A small amount of the neat this compound was dissolved in a suitable deuterated solvent (typically CDCl₃ for similar compounds) and placed in a 5 mm NMR tube. The spectrum was recorded at room temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a spectrometer operating at a frequency appropriate for carbon-13 nuclei. The sample was prepared similarly to that for ¹H NMR, dissolved in CDCl₃. Due to the low natural abundance of ¹³C, a greater number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
As no specific signaling pathways involving this compound are prominently described in publicly available scientific literature, a diagrammatic representation of such is not included. The primary role of this compound is as a synthetic building block in medicinal chemistry.
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Amino-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-4-methylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a primary amino group, a tertiary amino group, and a piperazine (B1678402) ring, imparts a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its effective application in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid with a characteristic amine odor. It is miscible with water and soluble in many organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H13N3 | [1][2] |
| Molecular Weight | 115.18 g/mol | [1][2] |
| CAS Number | 6928-85-4 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 172-175 °C | [2] |
| Density | 0.957 g/mL at 25 °C | [2] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
| pKa1 (NH of piperazine) | 9.73 (at 25 °C) | [4] |
| pKa2 (NH2) | 5.35 (at 25 °C) | [4] |
Chemical Reactivity
The reactivity of this compound is characterized by the presence of two distinct nitrogen centers: the exocyclic primary amino group (-NH2) and the endocyclic tertiary amino group (-NCH3). The primary amino group is the more reactive site for many transformations.
Basicity and Salt Formation
As a diamine, this compound readily reacts with acids to form salts. The two pKa values indicate that the ring nitrogen is more basic than the exocyclic primary amino nitrogen. This differential basicity can be exploited in synthetic strategies.
Reactions involving the Primary Amino Group
The primary amino group is a potent nucleophile and undergoes a variety of characteristic reactions:
-
Schiff Base Formation: this compound reacts readily with aldehydes and ketones to form Schiff bases (imines). This reaction is often carried out under reflux in a suitable solvent like ethanol (B145695).[5] This reactivity is fundamental to its use in the synthesis of various heterocyclic systems and as an intermediate in drug synthesis.[5]
-
Acylation: The primary amino group can be acylated using acid chlorides or anhydrides to form amides.
-
Alkylation: While the ring nitrogen can also be alkylated, selective N-alkylation of the primary amino group can be achieved under controlled conditions.
-
Reductive Amination: The primary amine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form secondary amines.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[2][6] Its most notable application is in the production of the antibiotic Rifampicin.[2][6] It is also used in the development of psychoactive drugs, including antidepressants and anti-anxiety medications.[1]
Caption: Key reactions of this compound.
Stability and Degradation
This compound is a stable compound under recommended storage conditions.[7] However, it is susceptible to degradation under certain conditions.
Storage and Handling
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen blanket).[7] It is sensitive to light and air, and exposure should be minimized.[3]
Incompatibilities
This compound is incompatible with strong oxidizing agents, acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions.
Degradation Pathways
While specific degradation studies on this compound are not extensively published, degradation pathways can be inferred from the reactivity of similar piperazine derivatives.
-
Oxidative Degradation: The presence of the amino groups makes the molecule susceptible to oxidation. The primary amino group can be oxidized, and the tertiary amine can be oxidized to an N-oxide. The piperazine ring itself can also undergo oxidative cleavage.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
-
Photodegradation: As the compound is light-sensitive, exposure to UV radiation may lead to degradation, although specific photoproducts have not been characterized in the literature.
Caption: Factors leading to the degradation of this compound.
Biological Activity and Role in Signaling Pathways
Current scientific literature primarily highlights the role of this compound as a synthetic intermediate in the creation of pharmacologically active molecules.[1][2][6] There is no direct evidence to suggest that this compound itself has a specific biological target or plays a direct role in cellular signaling pathways.
However, the piperazine moiety is a well-known pharmacophore present in numerous drugs targeting the central nervous system (CNS).[8][9] Derivatives of piperazine are known to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.[8] Therefore, while this compound is not directly a signaling molecule, it serves as a valuable scaffold for the development of compounds that can modulate these pathways.
Caption: Indirect role of this compound in signaling.
Experimental Protocols
Synthesis of a Schiff Base from this compound
This protocol is adapted from the general method for synthesizing Schiff bases.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Absolute ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Slowly add this compound (1.25 equivalents) to the stirred solution.
-
Attach a condenser and reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined reactivity profile dominated by its primary amino group. While stable under recommended conditions, it is susceptible to degradation by oxidation, heat, and light. Its primary significance lies in its role as a building block for complex molecules, particularly in the pharmaceutical industry, rather than any intrinsic biological signaling activity. A thorough understanding of its chemical reactivity and stability, as outlined in this guide, is essential for its successful application in synthesis and drug development.
References
- 1. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6928-85-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. guidechem.com [guidechem.com]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 1-Amino-4-methylpiperazine in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-Amino-4-methylpiperazine in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. While quantitative solubility data remains largely unpublished, this document consolidates available qualitative information and provides a detailed, generalized experimental protocol for its determination.
Understanding the Solubility Profile
This compound (CAS No. 6928-85-4) is a versatile intermediate widely utilized in the synthesis of pharmaceuticals.[1] Its solubility is a fundamental parameter influencing reaction kinetics, purification strategies, and formulation development.
Based on available literature, this compound is consistently reported to be miscible with water .[1][2][3][4] This high aqueous solubility is attributed to the presence of amino groups capable of hydrogen bonding.
Qualitative assessments from patent literature indicate that this compound exhibits poor solubility in halogenated hydrocarbons , such as chloroform (B151607) and dichloromethane.[5] Conversely, it is described as being soluble in aromatic hydrocarbons , including toluene (B28343) and xylene, which are often employed in its extraction and purification processes.[5]
A summary of the qualitative solubility is presented below:
| Solvent Class | Specific Solvent | Qualitative Solubility | Source |
| Protic Solvents | Water | Miscible | [1][2][3][4] |
| Halogenated Hydrocarbons | Chloroform | Poorly Soluble/Low Solubility | [2][5][6] |
| Dichloromethane | Poorly Soluble | [5] | |
| Aromatic Hydrocarbons | Toluene | Soluble | [5] |
| Xylene | Soluble | [5] |
It is crucial to note that publicly accessible scientific literature and chemical databases lack specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents at varying temperatures. This underscores the necessity for experimental determination to guide solvent selection in practical applications.
Experimental Protocol for Solubility Determination
The following section outlines a generalized yet detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent and analyte)
-
Vials with airtight septa
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved amine is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved micro-droplets. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Analyze both the standard solutions and the filtered sample from the saturated solution using a suitable analytical technique (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
-
Visualizing the Path to Solvent Selection
To aid researchers in the logical process of determining and applying solubility data, the following workflow diagram is provided.
Caption: A logical workflow for solvent selection based on solubility determination.
Conclusion
While the miscibility of this compound with water is well-established, a significant lack of quantitative data on its solubility in organic solvents persists in the public domain. This guide provides a framework for addressing this gap by presenting a robust experimental protocol for solubility determination. The qualitative information and the structured workflow presented herein are intended to empower researchers and drug development professionals to make more informed decisions in their selection of solvent systems for applications involving this compound, ultimately facilitating more efficient and effective research and development processes.
References
- 1. This compound | 6928-85-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. technochemdombivli.com [technochemdombivli.com]
- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
1-Amino-4-methylpiperazine derivatives and analogs
An In-Depth Technical Guide to 1-Amino-4-methylpiperazine Derivatives and Analogs for Drug Discovery Professionals
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate in the synthesis of numerous biologically active compounds.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into drug candidates across various therapeutic areas, including oncology and infectious diseases.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental methodologies, quantitative biological data, and visualizations of key synthetic and signaling pathways to support researchers in the field of drug development.
Synthesis of this compound Derivatives
The primary amino group of this compound serves as a versatile handle for synthetic modification, most commonly through condensation reactions with aldehydes and ketones to form stable Schiff bases (imines).[1][3] This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
A prevalent synthetic route involves the refluxing of this compound with various aromatic aldehydes in an alcohol solvent, such as ethanol (B145695).[1][4] This one-step process often proceeds efficiently without the need for a catalyst.[1]
Mandatory Visualization 1: Synthetic Workflow
Quantitative Synthesis Data
The synthesis of Schiff bases from this compound and various aromatic aldehydes has been reported with moderate to excellent yields. The following table summarizes representative data.[1]
| Compound ID | Aromatic Aldehyde Precursor | Yield (%) | Melting Point (°C) |
| 3 | 3-Nitrobenzaldehyde | 88% | 105 |
| 5 | 4-Fluorobenzaldehyde | 62% | 77-78 |
| 7 | 3,4,5-Trimethoxybenzaldehyde | 81% | 141-142 |
| 9 | 3,4-Dichlorobenzaldehyde | 70% | 63-64 |
Table 1: Synthesis yields and melting points of selected Schiff base derivatives of this compound. Data sourced from Ay, 2016.[1]
Biological Activity and Therapeutic Potential
Piperazine-containing molecules are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][5][6] Recent research has focused on developing N-methylpiperazine analogs as potent anticancer agents, with some compounds demonstrating significant cytotoxicity against various human cancer cell lines.[6]
Anticancer Activity
A study by Singh et al. (2024) explored a series of N-methylpiperazine derivatives, structurally related to this compound analogs, for their anticancer potential.[6] The compounds were evaluated against lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) cancer cell lines. Several derivatives exhibited potent cytotoxic activity, with IC₅₀ values in the low micromolar range, in some cases surpassing the standard chemotherapeutic agent, gefitinib.[5][6]
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC₅₀) values for the most active compounds from the study are presented below.[6]
| Compound ID | A-549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MIAPaCa-2 (Pancreatic) IC₅₀ (µM) |
| A-6 | 7.74 | 12.36 | 35.14 |
| A-11 | 5.71 | 4.26 | 31.36 |
| A-12 | 13.16 | 11.25 | 45.24 |
| Gefitinib | 16.56 | 10.51 | 49.50 |
Table 2: In vitro anticancer activity (IC₅₀) of lead N-methylpiperazine derivatives compared to the standard drug Gefitinib. Data sourced from Singh et al., 2024.[5][6]
Mechanism of Action: Kinase Inhibition
The anticancer activity of many piperazine (B1678402) derivatives is attributed to their ability to function as kinase inhibitors.[7] The study on N-methylpiperazine analogs suggested that their cytotoxic effects may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation and survival.[6]
EGFR activation triggers several downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is critical for promoting cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8][9][10] By blocking EGFR, these inhibitors can effectively shut down this pro-survival signaling, leading to apoptosis in cancer cells.
Mandatory Visualization 2: Signaling Pathway
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of Schiff base derivatives and the evaluation of anticancer cytotoxicity, as cited in the supporting literature.
Protocol: Synthesis of Schiff Base Derivatives[1]
This protocol describes the general method for synthesizing Schiff bases from this compound and an aromatic aldehyde.
-
Dissolution: Dissolve the aromatic aldehyde derivative (1 equivalent) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, slowly add this compound (1.25 equivalents, density = 0.957 g/mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from ethanol to yield the final Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, and LC-MS analysis.[1]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)[7][11][12][13]
This colorimetric assay measures cell metabolic activity to determine the cytotoxic potential of test compounds.
-
Cell Seeding: Seed human cancer cells (e.g., A-549, HCT-116) into a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1 µM to 50 µM) in culture medium.[6] Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like gefitinib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12] Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][12]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][13]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7]
Conclusion and Future Outlook
Derivatives and analogs of this compound represent a promising and versatile class of compounds for drug discovery. The straightforward and efficient synthesis of Schiff bases allows for rapid generation of diverse chemical libraries for screening. Quantitative data clearly demonstrates that N-methylpiperazine analogs possess potent, low-micromolar anticancer activity, potentially through the inhibition of key signaling pathways like EGFR and PI3K/Akt. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities based on this valuable scaffold. Future research should focus on optimizing the lead compounds to improve potency and selectivity, conducting in vivo efficacy studies, and further elucidating the precise molecular mechanisms of action to advance these promising candidates toward clinical development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Characterization of Schiff Base this compound Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Characterization of this compound Aromatic Aldehyde Schiff Base | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biological activity of 1-Amino-4-methylpiperazine
An In-depth Technical Guide on the Biological Activity of 1-Amino-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The piperazine (B1678402) nucleus is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.
Synthesis of this compound and Its Derivatives
This compound can be synthesized through various methods, commonly involving the nitrosation of N-methylpiperazine followed by reduction.[4][5][6] A widely used laboratory and industrial method starts from piperazine hexahydrate, proceeding through methylation, hydrolysis, nitrosation, and finally, reduction using agents like zinc powder in acetic acid.[4][6][7] More environmentally friendly methods, such as catalytic hydrogenation using a palladium catalyst, have also been developed to improve yield and reduce waste.[8]
The primary amine group of this compound makes it an excellent starting material for creating Schiff bases (imines or hydrazones) through condensation reactions with various aromatic aldehydes and ketones.[2] These reactions are typically straightforward, often performed under reflux in a solvent like ethanol (B145695), and can be conducted without a catalyst.[2] This ease of derivatization allows for the generation of large libraries of compounds for biological screening.
General Experimental Protocol: Synthesis of Schiff Base Derivatives
A general procedure for synthesizing Schiff base derivatives from this compound is as follows:[2]
-
An aromatic aldehyde derivative (1 equivalent) is dissolved in absolute ethanol (10 mL).
-
This compound (1.25 equivalents) is slowly added to the solution.
-
The reaction mixture is stirred and heated to reflux for approximately 3 hours.
-
After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure Schiff base.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis.[3][9]
Cytotoxicity Data
The antiproliferative activity of various this compound derivatives has been quantified using the MTT assay, with results often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Phenyl Benzamide (A-11) | A-549 (Lung) | 5.71 | Gefitinib | 16.56 |
| Phenyl Benzamide (A-11) | HCT-116 (Colon) | 4.26 | Gefitinib | 10.51 |
| Phenyl Benzamide (A-11) | MIAPaCa-2 (Pancreatic) | 31.36 | Gefitinib | 49.50 |
| Piperazine Compound (PCC) | SNU-475 (Liver) | 6.98 µg/mL | Doxorubicin | 1.14 µg/mL |
| Piperazine Compound (PCC) | SNU-423 (Liver) | 7.76 µg/mL | Doxorubicin | 1.14 µg/mL |
| 1,2-Benzothiazine (BS130) | MCF7 (Breast) | More cytotoxic than Doxorubicin at 1 µM | Doxorubicin | - |
| 1,2-Benzothiazine (BS230) | MCF7 (Breast) | More cytotoxic than Doxorubicin at 1 µM | Doxorubicin | - |
Table 1: In Vitro Cytotoxicity of this compound Derivatives.[9][10][11][12]
Mechanism of Action: Apoptosis Induction
Studies suggest that piperazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, a piperazine-containing compound designated as PCC was shown to induce morphological changes characteristic of apoptosis in human liver cancer cells, such as chromatin condensation and membrane blebbing.[9] This suggests that these compounds could be valuable candidates for anticancer drug development.[9]
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][12]
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are treated with various concentrations of the synthesized compounds and a standard drug (e.g., Gefitinib) and incubated for a specified period (e.g., 48 hours).
-
After incubation, the treatment medium is removed, and MTT solution (e.g., 2.5 mg/mL) is added to each well.
-
The plate is incubated for another 4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell survival is calculated using the formula: % Cell Survival = [(At - Ab) / (Ac - Ab)] × 100, where At, Ab, and Ac are the absorbances of the test sample, blank, and control, respectively.[12]
Antimicrobial Activity
The piperazine scaffold is a well-known pharmacophore in the design of antimicrobial agents.[2] Schiff base derivatives of this compound have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well as fungi. In many cases, metal complexes of these Schiff bases show enhanced antimicrobial activity compared to the ligands alone.[2][13]
Antimicrobial Screening Data
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) |
| Piperazine Schiff Base | Staphylococcus aureus (MRSA) | 30 | Streptomycin | 10 |
| Chalcone-Piperazine Hybrid | Candida albicans | 2.22 | Fluconazole | - |
Table 2: Antimicrobial Activity of this compound Derivatives.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A common method to determine MIC is the broth microdilution assay, often using an indicator like resazurin (B115843).[14]
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion broth).
-
A standardized inoculum of the target microorganism (e.g., MRSA adjusted to 1x10^6 CFU/mL) is added to each well.
-
A growth indicator, such as resazurin solution, is added to all wells.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of microbial growth).
Neuroprotective Effects in Alzheimer's Disease
Piperazine-based compounds are emerging as multi-target agents for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[15] AD is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein.[15][16] Novel piperazine derivatives have been designed to simultaneously target both of these pathologies.
Mechanism of Action in Alzheimer's Disease
Promising hybrid molecules derived from piperazine have been shown to:
-
Reduce the phosphorylation and aggregation of the Tau-derived peptide AcPHF6.[16]
-
Disaggregate pre-formed Aβ and Tau peptide aggregates.[16]
-
Preserve memory and reduce both amyloid and Tau pathology in preclinical animal models of AD.[15]
These multi-target effects suggest that piperazine derivatives could be developed into disease-modifying therapies for Alzheimer's.[15]
References
- 1. This compound | 6928-85-4 [chemicalbook.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Page loading... [guidechem.com]
- 5. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emriye, A.Y. (2016) Synthesis and Characterization of Schiff Base. This compound Derivatives. CBU Journal of Sciences, 12, 375-392. - References - Scientific Research Publishing [scirp.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Amino-4-methylpiperazine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-Amino-4-methylpiperazine (CAS No. 6928-85-4). The information is intended to guide laboratory personnel in the safe use of this compound and to provide a framework for establishing robust safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][2] In some classifications, it is also considered harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[3]
Hazard Statements:
-
Harmful if swallowed[3]
-
Harmful in contact with skin[3]
-
Harmful if inhaled[3]
-
May cause respiratory irritation[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6928-85-4 | [1][2] |
| Molecular Formula | C5H13N3 | [2] |
| Molecular Weight | 115.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Odor | No information available / Fishy | [2][4] |
| Boiling Point | 172-175 °C | [5] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |
| Density | 0.957 g/mL at 25 °C | [5] |
| Solubility in Water | Soluble/Miscible | [4][5] |
| Refractive Index | n20/D 1.485 | [5] |
| Stability | Stable under normal conditions. Sensitive to light and air. | [2][4] |
Toxicological Data
Table 2: Summary of Toxicological Hazards
| Endpoint | Classification/Effect | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [3] |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | [3] |
| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | [3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [1][2] |
| Respiratory or Skin Sensitization | No information available | [1] |
| Carcinogenicity | No components listed as a carcinogen | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |
Experimental Protocols for Safety Assessment
The following sections outline the methodologies for key experiments used to determine the safety profile of chemicals like this compound.
Flash Point Determination (ASTM D93)
The flash point of this compound is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[4]
Methodology:
-
A brass test cup is filled with the sample to a specified level.
-
The sample is heated and stirred at a controlled rate.
-
An ignition source is periodically directed into the cup.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.
Skin Irritation Testing (OECD Test Guideline 439)
The potential for skin irritation is assessed using an in vitro reconstructed human epidermis (RhE) test method, following OECD Test Guideline 439. This method avoids the use of live animals.
Methodology:
-
A commercially available RhE tissue is equilibrated in a culture medium.
-
A small amount of the test substance is applied directly to the surface of the tissue.
-
After a defined exposure period, the tissue is rinsed and incubated.
-
Tissue viability is then measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.
Eye Irritation Testing (OECD Test Guideline 405)
The potential for eye irritation is evaluated based on OECD Test Guideline 405. While this guideline has historically involved in vivo testing with animals, a weight-of-the-evidence approach is now strongly recommended, prioritizing in vitro and ex vivo methods.
Methodology (In Vivo - if required):
-
Following the administration of an analgesic and topical anesthetic, a single dose of the substance is applied to the conjunctival sac of one eye of an animal (the other eye serves as a control).
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge in the conjunctiva, and opacity and other effects on the cornea and iris.
-
The severity of the lesions is scored to determine the level of irritation.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store under an inert atmosphere.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Provides a barrier against direct skin contact. |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and protects against splashes. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge when working outside a fume hood or if vapors are generated. | Protects against inhalation of harmful vapors. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
In case of:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services and your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards: Combustible liquid. In a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be produced.[1] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]
Visual Workflow Guides
The following diagrams illustrate key safety workflows.
References
Discovery and history of 1-Amino-4-methylpiperazine
An In-depth Technical Guide to 1-Amino-4-methylpiperazine: Discovery, History, and Synthesis
This guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its discovery, historical significance, and various synthetic methodologies.
Introduction
This compound (AMP), with the CAS number 6928-85-4, is a heterocyclic amine that has garnered significant attention primarily as a crucial building block in the synthesis of rifampicin (B610482), a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2][3][4] Its unique structure, featuring a piperazine (B1678402) ring with a methyl group at the 4-position and an amino group at the 1-position, makes it a versatile reagent in organic synthesis. Beyond its role in antibiotic synthesis, AMP is utilized in the preparation of various Schiff bases and as a component in epoxy resin formulations.[1]
Discovery and History
The first documented synthesis of this compound was reported in 2004 by P. M. Kushakova and colleagues.[5] They achieved this through the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine.[5] This discovery provided a novel route to a compound that would become industrially significant.
The historical importance of this compound is intrinsically linked to the development of rifampicin. Various patents describe processes for the preparation of rifampicin from rifamycin (B1679328) S, where this compound is a key reactant in forming the characteristic side chain of the antibiotic.[6][7][8][9] The efficiency of this step has been a subject of extensive research, leading to the development of numerous synthetic protocols aimed at improving yield and purity.
While the primary application of this compound remains in the pharmaceutical sector, its utility has expanded. It has been used as a solvating and stabilizing agent in the preparation of silver nanoparticles and as a precursor for pyrazolo-pyrazine and -pyridine derivatives with potential antibacterial activity.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C5H13N3 | [10] |
| Molecular Weight | 115.18 g/mol | [10] |
| CAS Number | 6928-85-4 | [10] |
| Boiling Point | 172-175 °C | |
| Density | 0.957 g/mL at 25 °C | |
| Refractive Index | n20/D 1.485 | |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Solubility | Soluble in water |
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.
Synthesis from Piperazine Hexahydrate
A common industrial method starts from piperazine hexahydrate and involves a four-step process: methylation, hydrolysis, nitrosation, and reduction.
Caption: Synthesis of this compound from Piperazine.
Cyclization of N-di(2-chloroethyl)methylamine
This method, reported as the first synthesis, involves the reaction of N-di(2-chloroethyl)methylamine with aqueous hydrazine.[5]
Caption: Synthesis via Cyclization Reaction.
Catalytic Hydrogenation
A greener alternative to the use of zinc powder for the reduction of 1-nitroso-4-methylpiperazine is catalytic hydrogenation. This method often employs a palladium-based catalyst.[11]
Experimental Protocols
Protocol 1: Synthesis from N-Methylpiperazine via Nitrosation and Reduction
This protocol is adapted from established industrial processes.
Step 1: Nitrosation of N-Methylpiperazine
-
In a reaction vessel, an aqueous solution of N-methylpiperazine is cooled to 30 °C.
-
A solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature.
-
The reaction mixture is stirred for an additional 30 minutes to ensure complete conversion to 1-nitroso-4-methylpiperazine.
Step 2: Reduction of 1-Nitroso-4-methylpiperazine
-
Glacial acetic acid is added to the solution of 1-nitroso-4-methylpiperazine, and the mixture is cooled.
-
Zinc powder is gradually added, keeping the temperature between 30-40 °C.
-
The reaction is maintained at this temperature for 1.5 hours.
-
After cooling to approximately 15 °C and standing overnight, the mixture is filtered.
-
The filtrate is then made alkaline and extracted with an organic solvent such as chloroform.
-
The final product is purified by distillation.
Protocol 2: Green Synthesis via Catalytic Hydrogenation
This protocol is based on a patented environmentally friendly method.[11]
-
1-Methyl-4-nitrosopiperazine is dissolved in a biphasic solvent system (e.g., water and a halogenated hydrocarbon).
-
A paramagnetic palladium catalyst (e.g., Pd/Fe3O4-FeO) is added to the mixture.[11]
-
The reactor is purged with nitrogen and then pressurized with hydrogen.
-
The reaction is carried out at a specific temperature (e.g., 50 °C) with stirring for several hours.[11]
-
Upon completion, the catalyst can be removed using a magnet.
-
The organic layer is separated, and the solvent is removed.
-
The crude product is then purified by vacuum distillation.
Quantitative Data
The efficiency of the synthesis of this compound varies depending on the chosen route. Table 2 summarizes some reported yields.
| Synthetic Route | Key Reagents | Reported Yield | Reference(s) |
| Nitrosation and Zinc Reduction | N-methylpiperazine, NaNO2, Zn, Acetic Acid | ~30% (overall) | [8] |
| Catalytic Hydrogenation | 1-methyl-4-nitrosopiperazine, Pd/Fe3O4-FeO, H2 | High (specific yield varies with conditions) | [11] |
Biological Context and Applications
The primary biological significance of this compound is as a precursor to other biologically active molecules. It does not have a well-defined signaling pathway or mechanism of action on its own. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities.
Many piperazine-containing drugs target the central nervous system, interacting with monoamine pathways.[12] The parent compound, piperazine, has anthelmintic properties, acting as a GABA receptor agonist in parasites, which leads to their paralysis.[13][14]
Caption: General Biological Targets of Piperazine Derivatives.
The most notable application of this compound is in the synthesis of rifampicin.
References
- 1. Page loading... [wap.guidechem.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | 6928-85-4 [chemicalbook.com]
- 4. technochemdombivli.com [technochemdombivli.com]
- 5. PREPARATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. prepchem.com [prepchem.com]
- 7. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 8. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
A Technical Guide to 1-Amino-4-methylpiperazine: Suppliers, Purity, and Quality Control Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 1-Amino-4-methylpiperazine, a key building block in pharmaceutical synthesis. This document outlines major global suppliers, available purity grades, and detailed experimental protocols for quality verification, designed to assist researchers and drug development professionals in sourcing and utilizing this compound with confidence.
Core Applications in Research and Development
This compound is a versatile intermediate primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a critical precursor in the manufacturing of the antibiotic Rifampicin, which is used to treat several types of bacterial infections.[1][2] Its unique structure also makes it a valuable component in the development of novel therapeutics, including psychoactive drugs and anti-depressants.[3] Beyond pharmaceuticals, it finds applications in polymer chemistry and as a research reagent in organic synthesis.
Global Suppliers and Purity Grades
The selection of a reliable supplier and the appropriate purity grade is paramount for the success of research and development activities. The following table summarizes prominent suppliers of this compound and their commonly offered purity grades. It is important to note that specifications can vary by batch, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).
| Supplier | Purity Grade(s) Offered | Analytical Method(s) Cited |
| Sigma-Aldrich | 97% | Gas Chromatography (GC) |
| Thermo Scientific (Alfa Aesar) | 98%, ≥97.5%, 99% | Gas Chromatography (GC), Infrared Spectroscopy (IR) |
| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC), Nonaqueous Titration |
| Chem-Impex | ≥ 98% | Gas Chromatography (GC) |
| LGC Standards | >90% | Not specified |
| Shaanxi Dideu New Materials | 99% | Not specified |
Quality Control and Experimental Protocols
A comprehensive quality assessment of this compound is crucial to ensure the integrity of experimental results and the quality of synthesized products. The following are detailed methodologies for key analytical tests typically performed for purity and identity confirmation.
Purity Determination by Gas Chromatography (GC)
This method is used to determine the purity of this compound by separating it from volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., Dichloromethane or Methanol).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Water Content Determination by Karl Fischer Titration
This protocol outlines the determination of water content, a critical parameter for this hygroscopic compound.
Methodology:
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.[4]
-
Reagents: Anhydrous methanol (B129727), Karl Fischer reagent (volumetric) or an appropriate anolyte/catholyte (coulometric).
-
Procedure (Volumetric):
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh and add a sample of this compound to the vessel.
-
Titrate with the Karl Fischer reagent to the potentiometric endpoint.[5]
-
The water content is calculated based on the volume of titrant consumed and the titrant's water equivalent factor.
-
-
Procedure (Coulometric):
-
The iodine required for the reaction is generated electrochemically within the titration cell.[4][6]
-
Introduce a precisely weighed sample into the conditioned titration cell.
-
The instrument will automatically titrate the sample and calculate the water content based on the total charge passed (Faraday's law).[4]
-
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Typical chemical shifts (δ) in CDCl₃ are approximately:
-
2.25 ppm (singlet, 3H, -CH₃)
-
2.30-2.99 ppm (multiplet, 8H, piperazine (B1678402) ring protons)
-
3.11 ppm (singlet, 2H, -NH₂)
-
-
-
Data Analysis: The obtained spectrum should be consistent with the known chemical shifts and integration values for this compound.[7]
Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates (neat liquid).
-
Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the functional groups present in this compound. Key peaks to look for include N-H stretching (around 3300-3400 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹).
Visualizing the Procurement and Quality Verification Workflow
The following diagram illustrates a typical workflow for a research laboratory, from the initial sourcing of this compound to its final approval for use in experiments.
Caption: Workflow for Sourcing and Quality Verification of this compound.
Conclusion
For scientists and professionals in drug development, the careful selection and rigorous quality control of starting materials like this compound are fundamental to achieving reliable and reproducible outcomes. By utilizing the information on suppliers and the detailed analytical protocols provided in this guide, researchers can confidently source and qualify this important chemical intermediate for their research and manufacturing needs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Characterization of this compound Aromatic Aldehyde Schiff Base | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mt.com [mt.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. quveon.com [quveon.com]
- 7. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Rifampicin Utilizing 1-Amino-4-methylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Rifampicin, a potent antibiotic, from Rifamycin (B1679328) S using 1-Amino-4-methylpiperazine. Two primary synthetic routes are outlined: a step-wise approach involving the isolation of a 3-formylrifamycin SV intermediate, and a more direct "one-pot" synthesis. These methods are designed to provide researchers with a comprehensive guide for the laboratory-scale preparation of Rifampicin. The protocols include information on reaction conditions, purification, and characterization, with quantitative data summarized for clarity.
Introduction
Rifampicin is a crucial semi-synthetic antibiotic belonging to the rifamycin class, widely used in the treatment of tuberculosis, leprosy, and other bacterial infections.[] Its synthesis involves the modification of the natural product Rifamycin S. A key step in this transformation is the introduction of a (4-methyl-1-piperazinyl)iminomethyl group at the 3-position of the rifamycin core. This is typically achieved through the reaction of an appropriate rifamycin derivative with this compound.[][2] The methodologies presented herein are based on established chemical literature and patents, offering reliable procedures for the synthesis of this vital pharmaceutical agent.
Chemical Reaction Pathway
The synthesis of Rifampicin from Rifamycin S and this compound can be conceptually understood through the following simplified pathway. The initial step involves the formation of an intermediate that facilitates the introduction of the side chain.
Caption: Simplified reaction pathway for the synthesis of Rifampicin.
Experimental Protocols
Two primary protocols for the synthesis of Rifampicin are detailed below. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.
Protocol 1: Synthesis via 3-Formylrifamycin SV Intermediate
This method involves the initial conversion of Rifamycin S to 3-formylrifamycin SV, which is then condensed with this compound.
Step 1: Synthesis of 3-Formylrifamycin SV
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Rifamycin S in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: Add a 1,3,5-trisubstituted hexahydro-1,3,5-triazine (e.g., 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine) and paraformaldehyde to the solution. An organic acid, such as oxalic acid or acetic acid, can be added to catalyze the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70-80°C and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 2% acetic acid). Extract the product with a suitable organic solvent like chloroform (B151607). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-formylrifamycin SV.
Step 2: Synthesis of Rifampicin
-
Reaction Setup: Dissolve the crude 3-formylrifamycin SV in an aprotic polar solvent like DMF.
-
Reagent Addition: Add this compound to the solution. It is often beneficial to acidify the this compound solution to a pH of 5-7 with acetic acid or oxalic acid before addition.
-
Reaction Conditions: Stir the reaction mixture at approximately 50°C for about 1 hour. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a 2% aqueous solution of acetic acid and extract with chloroform. Wash the organic extract thoroughly with water, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness. The crude Rifampicin can be purified by crystallization from a suitable solvent system, such as acetone (B3395972) or an ethyl acetate-acetone mixture.[3]
Protocol 2: One-Pot Synthesis of Rifampicin
This streamlined process avoids the isolation of the intermediate, making it potentially more efficient for larger-scale preparations.
-
Reaction Setup: In a round-bottom flask, dissolve Rifamycin S in an aprotic dipolar solvent (e.g., dimethylformamide).
-
First Stage Reaction: Add a 1,3,5-trisubstituted hexahydro-1,3,5-triazine and an organic acid (e.g., oxalic acid). Heat the mixture to around 75°C for approximately 1 hour.
-
Second Stage Reaction: Cool the reaction mixture to about 50°C. Directly add a solution of this compound (previously acidified to pH 5-7 with acetic or oxalic acid) to the reaction mixture.
-
Reaction Maintenance: Maintain the temperature at 50°C and continue stirring for about 1 hour.
-
Isolation and Purification: Dilute the reaction mixture with a large volume of 2% aqueous acetic acid. Extract the product with chloroform. The organic extracts are then washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude Rifampicin is purified by crystallization from acetone to yield the final product.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of Rifampicin.
Caption: General experimental workflow for Rifampicin synthesis.
Data Presentation
The following tables summarize quantitative data extracted from representative examples found in the literature. These values can serve as a starting point for reaction optimization.
Table 1: Reactant Quantities for Rifampicin Synthesis (Example from Protocol 2)
| Reactant | Amount | Molar Ratio (approx.) |
| Rifamycin S | 15 g | 1 |
| 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine | 3.66 g | ~0.7 |
| This compound | 6.68 g | ~2.7 |
| Acetic Acid | 5 g | - |
| Dimethylformamide (Solvent) | 50 mL | - |
Table 2: Yield and Purity Data
| Synthesis Method | Starting Material | Final Product | Yield | Purity |
| One-Pot Synthesis | 15 g Rifamycin S | Rifampicin | 10.6 g | Chromatographically Pure |
| Via 3-formylrifamycin SV | 2.8 g Rifamycin S | Rifampicin | High Yield | Pure |
Note: Yields and purity are highly dependent on reaction conditions and purification efficiency.
Characterization of Rifampicin
The identity and purity of the synthesized Rifampicin should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess purity and compare the retention time with a reference standard.
-
Spectroscopy:
-
UV-Vis: The characteristic chromophore of Rifampicin gives it a distinct UV-Vis spectrum.
-
Infrared (IR): To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Safety Precautions
-
Rifamycin S and Rifampicin: These are potent antibiotics and should be handled with care to avoid inhalation of dust and contact with skin and eyes.
-
This compound: This compound is corrosive and can cause burns. Handle in a fume hood with appropriate gloves and eye protection.
-
Solvents: Dimethylformamide and chloroform are hazardous. Use in a well-ventilated area and avoid inhalation of vapors.
-
Reactions: Some reactions may be exothermic. Monitor the temperature and provide cooling if necessary.
Conclusion
The synthesis of Rifampicin using this compound is a well-established process that can be successfully performed in a laboratory setting. The choice between a stepwise or a one-pot synthesis will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. By following the detailed protocols and safety guidelines presented in these application notes, researchers can effectively synthesize and purify this important antibiotic for further study and development.
References
Application Notes: 1-Amino-4-methylpiperazine in Schiff Base Synthesis
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1] They are typically formed through the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone.[1] These compounds are pivotal in medicinal and pharmaceutical fields due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The piperazine (B1678402) nucleus is a common feature in many biologically active compounds, and its derivative, 1-amino-4-methylpiperazine, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the antibiotic Rifampicin.[1][4][5] The synthesis of Schiff bases using this compound results in molecules with significant potential for drug development and other industrial applications such as dyes, catalysts, and corrosion inhibitors.[1][6]
Applications in Research and Drug Development
Schiff bases derived from this compound are valuable ligands capable of forming stable complexes with transition metals.[1] This complexation often enhances the biological activity of the parent Schiff base.[1][7]
-
Antimicrobial and Antifungal Activity: These compounds exhibit a wide range of antimicrobial activities.[1] The imine group is crucial for their biological action.[7] Metal complexes of these Schiff bases, in particular, have shown potent antibacterial and antifungal properties, with some metal chelates demonstrating higher antimicrobial activity than the free ligands.[1][7] For instance, piperazine-based Schiff bases have been investigated for their effectiveness against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Anticancer Activity: A significant area of investigation is the application of these Schiff bases and their metal complexes as anticancer agents.[9][10] Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.[10] The formation of metal complexes can play a vital role in their cytotoxic activity.[11] The mechanism often involves interaction with DNA, leading to the inhibition of cancer cell proliferation.[11]
-
Other Industrial Applications: Beyond their medicinal uses, these Schiff bases are employed in diverse fields. They serve as catalysts, pigments, dyes, polymer stabilizers, and are used in analytical chemistry.[1][6]
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases using this compound
This protocol is adapted from the straightforward one-step condensation reaction commonly used for this synthesis.[1] The reaction involves refluxing this compound with a substituted aromatic aldehyde in an ethanol (B145695) solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 4-fluorobenzaldehyde)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the aromatic aldehyde derivative (1 equivalent) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
While stirring, slowly add this compound (1.25 equivalents) to the aldehyde solution.
-
Attach a condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux with continuous stirring for approximately 3 hours.[1]
-
After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the final Schiff base.
-
Dry the purified product and perform characterization (e.g., melting point, FTIR, NMR, LC-MS).
Data Presentation
Table 1: Synthesis of Schiff Bases from this compound and Various Aromatic Aldehydes.[1]
| Aromatic Aldehyde | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Appearance |
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88% | 105 | Yellow Solid |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62% | 77-78 | White Solid |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81% | 141-142 | White Solid |
| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 97% | 104-105 | White Solid |
| 4-Diethylaminobenzaldehyde | N-(4-(Diethylamino)benzylidene)-4-methylpiperazin-1-amine | 85% | 114-115 | Yellow Solid |
| 2,5-Dimethoxybenzaldehyde | N-(2,5-Dimethoxybenzylidene)-4-methylpiperazin-1-amine | 76% | 72-73 | White Solid |
| 5-Nitro-2-furaldehyde | 4-Methyl-N-((5-nitrofuran-2-yl)methylene)piperazin-1-amine | 92% | 134-135 | Yellow Solid |
Data sourced from Ay, E. (2016). Synthesis and Characterization of Schiff Base this compound Derivatives.[1]
Visualizations
Caption: General workflow for the synthesis of Schiff bases.
Caption: Logical pathway from starting material to applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis and Characterization of this compound Aromatic Aldehyde Schiff Base | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of 1-Amino-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4-methylpiperazine is a versatile building block in synthetic organic and medicinal chemistry.[1][2] Its unique structure, featuring both a primary exocyclic amine and a tertiary cyclic amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. N-alkylation of the primary amino group is a key transformation that allows for the introduction of various substituents, leading to the development of novel pharmaceutical agents, including antimicrobial, antipsychotic, and antiviral drugs.[3][4] This document provides detailed protocols for the N-alkylation of this compound via two primary methods: reductive amination and direct alkylation. Additionally, it explores the biological significance of N-alkylated this compound derivatives in drug discovery.
Methods of N-Alkylation
There are two primary strategies for the N-alkylation of the primary amino group of this compound:
-
Reductive Amination: This two-step process involves the initial formation of a Schiff base (imine) by reacting this compound with an aldehyde or ketone. The resulting imine is then reduced to the corresponding N-alkylated amine. This method is highly versatile and generally provides good yields with high selectivity for mono-alkylation.[5][6]
-
Direct Alkylation: This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. While seemingly more straightforward, this approach can sometimes lead to overalkylation (dialkylation) and may require careful control of reaction conditions to achieve selectivity.[7][8]
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol is divided into two parts: Schiff base formation and the subsequent reduction to the N-alkylated product.
Part A: Schiff Base (Imine) Formation
This protocol describes the synthesis of N-(arylmethylene)-4-methylpiperazin-1-amines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde, 4-fluorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Absolute Ethanol (B145695)
Procedure: [3]
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol (approximately 10 mL per gram of aldehyde).
-
Slowly add this compound (1.25 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
Quantitative Data for Schiff Base Synthesis:
| Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88% | 105 | [3] |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62% | 77-78 | [3] |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81% | 141-142 | [3] |
| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 70% | 63-64 | [3] |
Part B: Reduction of the Schiff Base
This is a general procedure for the reduction of the synthesized Schiff base to the corresponding N-alkylated this compound derivative using sodium borohydride (B1222165).
Materials:
-
Synthesized Schiff base (from Part A)
-
Sodium borohydride (NaBH₄)
-
Suspend the Schiff base (1 equivalent) in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This is a general protocol for the direct mono-N-alkylation of this compound. Careful control of stoichiometry is crucial to minimize overalkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide - DMF)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equivalents) and a non-nucleophilic base (2 equivalents).
-
Add the anhydrous aprotic solvent and stir the mixture.
-
Slowly add the alkyl halide (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter off the solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water or brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to isolate the mono-N-alkylated product.
Experimental Workflow Diagrams
Caption: General workflows for the N-alkylation of this compound.
Biological Applications and Signaling Pathways
N-alkylated derivatives of this compound are precursors to a variety of pharmacologically active molecules. The nature of the N-alkyl substituent can significantly influence the biological activity and target specificity of the resulting compound.
Rifampicin: An Antibiotic Targeting Bacterial RNA Polymerase
This compound is a key intermediate in the synthesis of rifampicin, a potent antibiotic used in the treatment of tuberculosis, leprosy, and other bacterial infections.[3][10] The N-alkylated piperazine (B1678402) moiety is crucial for the drug's activity.
Mechanism of Action: Rifampicin functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][3] It binds to the β-subunit of the enzyme, physically blocking the elongation of the RNA transcript and thereby halting protein synthesis in bacteria.[1][11] This mechanism is selective for bacterial RNA polymerase, making it an effective antibiotic with limited toxicity to human cells.[12]
Caption: Mechanism of action of Rifampicin.
CXCR4 Antagonists in Cancer and HIV
N-alkyl piperazine derivatives have been investigated as antagonists of the CXCR4 receptor. CXCR4 is a chemokine receptor that, upon binding its ligand SDF-1 (CXCL12), activates signaling pathways involved in cell migration, proliferation, and survival.[4][13][14] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and HIV entry into host cells.[14][15] N-alkyl piperazine-based compounds can block this interaction, thus representing a promising therapeutic strategy.
Caption: Simplified CXCR4 signaling pathway and its inhibition.
Dopamine (B1211576) Transporter (DAT) Inhibitors for Neurological Disorders
The piperazine scaffold is present in numerous centrally active compounds, and N-alkylated derivatives can act as inhibitors of the dopamine transporter (DAT).[16] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[2][17][18] Inhibition of DAT increases the extracellular concentration of dopamine and is a therapeutic approach for conditions such as depression and attention deficit hyperactivity disorder (ADHD).[16]
References
- 1. nbinno.com [nbinno.com]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. Rifampicin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 9. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 10. Synthesis and Characterization of this compound Aromatic Aldehyde Schiff Base | Semantic Scholar [semanticscholar.org]
- 11. Rifampin: Mechanism of Action [picmonic.com]
- 12. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 18. betterhelp.com [betterhelp.com]
1-Amino-4-methylpiperazine: A Versatile Building Block in Organic Synthesis with Emerging Catalytic Potential
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4-methylpiperazine is a heterocyclic amine that has traditionally been utilized as a versatile intermediate and building block in the synthesis of a wide range of organic molecules, most notably in the development of pharmaceutical agents. Its unique structural features, combining a piperazine (B1678402) ring with a primary amino group, make it a valuable synthon for introducing the piperazine moiety into target molecules. While its role as a reactant is well-established, particularly in the formation of Schiff bases and as a key component in the synthesis of the antibiotic Rifampicin, its application as an organocatalyst is an area of growing interest. This document provides an overview of its established applications and explores its potential as a catalyst in organic synthesis, offering detailed protocols for key reactions.
Established Applications as a Synthetic Intermediate
This compound is widely employed in the synthesis of Schiff bases through condensation reactions with various aromatic aldehydes. These reactions typically proceed in high yields and often without the need for a catalyst.
General Experimental Protocol: Synthesis of Schiff Bases
This protocol is a generalized procedure based on the synthesis of various Schiff base derivatives from this compound and substituted aromatic aldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 3-nitrobenzaldehyde, 4-fluorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Absolute Ethanol (B145695)
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add this compound (1.25 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Quantitative Data Summary:
The following table summarizes the reported yields for the synthesis of various Schiff bases using the protocol described above.
| Aromatic Aldehyde | Product | Yield (%) |
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88% |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62% |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81% |
| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 70% |
Emerging Application as a Catalyst in Organic Synthesis
While less documented, the basic nature of the amino group in this compound suggests its potential to act as an organocatalyst in various organic transformations. Amines are known to catalyze a range of reactions, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions, by acting as a Brønsted base or through the formation of nucleophilic enamine or iminium ion intermediates.
Although specific, detailed protocols for this compound as a catalyst are not extensively reported in the literature, its structural similarity to other successful amine catalysts provides a strong rationale for its investigation in this role. The following sections provide general protocols for key amine-catalyzed reactions where this compound could be explored as a catalyst.
Catalytic Application Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Weakly basic amines are often used as catalysts.
Logical Workflow for Catalyst Screening in Knoevenagel Condensation
Caption: Workflow for evaluating this compound as a catalyst.
General Experimental Protocol:
Materials:
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
This compound (as catalyst, e.g., 10 mol%)
-
Solvent (e.g., Ethanol, Toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a solution of the aldehyde or ketone (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent, add a catalytic amount of this compound (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux. If refluxing in toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated product.
Catalytic Application Protocol: Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Amines can catalyze this reaction by activating the Michael acceptor through the formation of an iminium ion or by acting as a base to generate the nucleophile.
Catalytic Cycle of Amine-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for a Michael addition.
General Experimental Protocol:
Materials:
-
Michael Acceptor (e.g., Cyclohexenone, Methyl Acrylate)
-
Michael Donor (e.g., Diethyl Malonate, Nitromethane)
-
This compound (as catalyst, e.g., 10-20 mol%)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a flask, dissolve the Michael acceptor (1 equivalent) and the Michael donor (1.2 equivalents) in the chosen solvent.
-
Add this compound (0.1-0.2 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a well-established and valuable reagent in organic synthesis, particularly for the construction of Schiff bases and as a key fragment in pharmacologically active molecules. While its role as a catalyst is not yet extensively explored in the literature, its inherent basicity and nucleophilicity suggest significant potential for its application in a variety of organocatalytic transformations. The protocols provided herein offer a starting point for researchers to investigate and unlock the full catalytic capabilities of this versatile molecule. Further studies are warranted to fully elucidate its efficacy, scope, and potential for asymmetric catalysis.
Application of 1-Amino-4-methylpiperazine in the Synthesis of Potential Agrochemicals
Introduction
1-Amino-4-methylpiperazine is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active molecules. In the agrochemical sector, its unique structural features are leveraged to create novel compounds with potential fungicidal and herbicidal properties. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on Schiff base derivatives exhibiting significant antifungal activity.
Key Application: Synthesis of Antifungal Schiff Base Derivatives
The primary amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases. These compounds, characterized by the azomethine (-C=N-) functional group, have demonstrated a broad spectrum of biological activities, including potent antifungal effects against various plant pathogens. The N-methylpiperazine moiety often contributes to the overall bioactivity and physicochemical properties of the final molecule.
General Reaction Pathway
The synthesis of Schiff base derivatives from this compound is a straightforward one-step condensation reaction. The reaction is typically carried out under reflux in an alcoholic solvent.
Application of 1-Amino-4-methylpiperazine in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4-methylpiperazine is a versatile diamine derivative that finds utility in various domains of polymer chemistry. Its unique structure, featuring a primary amino group, a tertiary amino group, and a piperazine (B1678402) ring, imparts specific properties to the polymers it is incorporated into. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyamides and as a curing agent for epoxy resins.
Core Applications in Polymer Chemistry
This compound's bifunctional nature, with a reactive primary amine and a catalytic tertiary amine, makes it a valuable building block in polymer synthesis. The primary amine allows for its incorporation into the main polymer chain through reactions like amidation, while the tertiary amine can act as a built-in catalyst, accelerating polymerization or cross-linking reactions. The rigid piperazine ring can enhance the thermal stability and mechanical properties of the resulting polymers.
Application 1: Monomer in Polyamide Synthesis
In polyamide synthesis, this compound can be used as a diamine monomer, reacting with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides with unique characteristics. The incorporation of the piperazine ring into the polymer backbone can improve thermal stability and introduce a site for potential post-polymerization modifications.
Logical Relationship of Polyamide Synthesis
Caption: General workflow for the synthesis of polyamides using this compound.
Application 2: Curing Agent for Epoxy Resins
This compound can function as an effective curing agent for epoxy resins. The primary amine group reacts with the epoxide rings of the epoxy prepolymer, initiating the cross-linking process. The tertiary amine present in the molecule can act as an accelerator for the curing reaction, leading to faster cure times and potentially lower curing temperatures. The resulting cured epoxy resins are expected to exhibit good thermal and mechanical properties due to the rigid piperazine structure. It is particularly useful in the synthesis of epoxy resin bottom filling adhesives.[1]
Experimental Workflow for Epoxy Curing
Caption: Workflow for the curing of epoxy resins with this compound.
Quantitative Data
Specific quantitative data for polymers synthesized using this compound is not extensively available in the public domain. The following tables provide representative data for analogous polymer systems to offer an indication of the expected properties.
Table 1: Thermal Properties of Aromatic Polyamides (Analogous Systems)
| Diamine Monomer | Diacid Chloride | Tg (°C) | T10% (°C, in N2) | Char Yield at 800 °C (in N2, %) | Reference |
| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | Terephthaloyl chloride | 254 | >450 | - | [2] |
| 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene | Isophthaloyl chloride | 285 | 530 | 65 | [2] |
| This compound | Terephthaloyl chloride | Not Reported | Not Reported | Not Reported |
Table 2: Mechanical Properties of Aromatic Polyamides (Analogous Systems)
| Diamine Monomer | Diacid Chloride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 2-(4-Trifluoromethylphenoxy)terephthalic acid | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | 115 | 3.2 | 6-9 | [2] |
| 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene | 4,4'-Oxydianiline | 63.9 - 81.6 | - | up to 11.4 | [2] |
| This compound | Terephthaloyl chloride | Not Reported | Not Reported | Not Reported |
Table 3: Thermal and Mechanical Properties of Cured Epoxy Resins (Analogous Systems)
| Curing Agent | Epoxy Resin | Tg (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| L-Arginine | DGEBA | ~100 | 56 | - | [3] |
| Triethylenetetramine (TETA) | Vanillyl alcohol-based bioepoxy | ~110 | 60-70 | 2.5-3.0 | [4] |
| This compound | DGEBA | Not Reported | Not Reported | Not Reported |
Note: DGEBA = Diglycidyl ether of bisphenol A
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Solution Polycondensation
Objective: To synthesize a polyamide using this compound and an aromatic diacid chloride.
Materials:
-
This compound (purified by distillation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel)
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen.
-
Monomer Dissolution: In the reaction flask, dissolve a specific molar amount of this compound in anhydrous NMP. Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Diacid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP in the dropping funnel.
-
Polymerization: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add the diacid chloride solution from the dropping funnel to the stirred diamine solution over a period of 30-60 minutes.
-
Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and pyridine hydrochloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Curing of Epoxy Resin
Objective: To cure a standard epoxy resin using this compound as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)
-
This compound
-
Mixing containers (disposable)
-
Stirring rods
-
Molds (e.g., silicone or aluminum)
-
Oven with temperature control
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (C₅H₁₃N₃, MW = 115.18 g/mol ), there are two reactive hydrogens from the primary amine, so the AHEW is 115.18 / 2 = 57.59 g/eq. The stoichiometric ratio is typically 1:1 of amine hydrogen equivalents to epoxy equivalents.
-
Mixing: Accurately weigh the calculated amounts of the epoxy resin and this compound into a clean, dry mixing container.
-
Homogenization: Thoroughly mix the two components with a stirring rod for 2-3 minutes until a homogeneous mixture is obtained. Be careful to minimize the entrapment of air bubbles. If necessary, degas the mixture under vacuum.
-
Casting: Pour the mixture into the molds.
-
Curing Schedule: Place the molds in an oven and follow a suitable curing schedule. A typical two-stage curing process could be:
-
Initial cure at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.
-
Post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete cross-linking.
-
-
Cooling and Demolding: After the curing is complete, turn off the oven and allow the samples to cool down slowly to room temperature before demolding.
Conclusion
This compound serves as a valuable and versatile building block in polymer chemistry. Its unique structural features allow for the synthesis of polymers with potentially enhanced thermal and mechanical properties. The provided application notes and protocols offer a foundational guide for researchers to explore the use of this compound in the development of novel polyamides and high-performance epoxy resin systems. Further research is warranted to fully characterize the properties of polymers derived from this compound and to explore its potential in other areas of polymer science, such as in the synthesis of polyurethanes and functional polymers for biomedical applications.
References
Experimental procedure for the synthesis of 1-Amino-4-methylpiperazine
Introduction
1-Amino-4-methylpiperazine is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably the antibiotic Rifampicin.[1][2] Its unique structure, featuring both a primary amine and a tertiary amine within a piperazine (B1678402) ring, makes it a valuable building block in medicinal chemistry. This document outlines a detailed experimental procedure for the synthesis of this compound via the reduction of 1-methyl-4-nitrosopiperazine (B99963). The described protocol is robust and can be implemented in a standard laboratory setting.
Reaction Scheme
The synthesis is a two-step process starting from N-methylpiperazine. The first step involves the nitrosation of N-methylpiperazine to form 1-methyl-4-nitrosopiperazine. The second step is the reduction of the nitroso group to a primary amine using zinc powder in the presence of an acid.
Step 1: Nitrosation N-methylpiperazine + NaNO₂ + Acid → 1-methyl-4-nitrosopiperazine
Step 2: Reduction 1-methyl-4-nitrosopiperazine + Zn + Acid → this compound
Experimental Protocols
Materials and Equipment
-
N-methylpiperazine
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Zinc powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step 1: Synthesis of 1-methyl-4-nitrosopiperazine
-
In a well-ventilated fume hood, prepare an aqueous solution of N-methylpiperazine.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add a solution of sodium nitrite dropwise to the cooled N-methylpiperazine solution while stirring. Maintain the temperature at 30 °C.
-
After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[3] The resulting solution contains 1-methyl-4-nitrosopiperazine.
Step 2: Synthesis of this compound (Reduction)
-
To the solution of 1-methyl-4-nitrosopiperazine from Step 1, add glacial acetic acid.[1][3]
-
Cool the mixture and then gradually add zinc powder in portions, ensuring the reaction temperature is maintained between 30-40 °C.[1][3]
-
After the complete addition of zinc powder, continue to stir the reaction mixture at 30-40 °C for 1.5 hours.[1][3]
-
Cool the reaction mixture to approximately 15 °C and allow it to stand overnight.[1][3]
-
Filter the mixture to remove zinc oxide and other solid byproducts.
Work-up and Purification
-
The filtered reduction solution is then added to a pre-cooled alkali solution (e.g., sodium hydroxide) to neutralize the acid and precipitate any remaining zinc salts.[1] The temperature should be kept below 10 °C during this process.[1]
-
The product is then extracted from the aqueous solution using an organic solvent such as chloroform.[1] Perform the extraction three times for optimal recovery.[1]
-
Combine the organic extracts and recover the chloroform by atmospheric distillation until the liquid temperature reaches 85 °C.[1]
-
The crude product is then purified by vacuum distillation.[1] Collect the fraction at 120 °C (at a pressure of 5.33-8.0 kPa) to obtain pure this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | N-methylpiperazine | |
| Intermediate | 1-methyl-4-nitrosopiperazine | [4][5] |
| Final Product | This compound | [4] |
| Molecular Formula | C₅H₁₃N₃ | [4] |
| Molecular Weight | 115.18 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 75-80 °C (at 30-40 mmHg) | [4] |
| ¹H NMR (δ, ppm) | 3.11 (2H, s, NH₂); 2.94-2.30 (8H, m, CH₂); 2.25 (3H, s, CH₃) | [4] |
| Mass Spectrum (m/z) | 115 [M]⁺ | [4] |
| Yield | Up to 96% | [4] |
Alternative Synthesis Routes
While the zinc reduction method is common, other synthetic pathways exist. One notable "green" method involves the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine using a palladium catalyst.[5] This approach avoids the generation of large amounts of zinc waste.[5] Another reported method is the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine.[6][7][8]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. PREPARATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for 1-Amino-4-methylpiperazine in the Preparation of Corrosion Inhibitors
Introduction
1-Amino-4-methylpiperazine is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its unique structure, featuring a piperazine (B1678402) ring and a primary amino group, makes it an excellent building block for the development of novel organic corrosion inhibitors.[1] These inhibitors function by adsorbing onto a metal's surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments.[3][4] The presence of nitrogen atoms in the piperazine ring, along with other heteroatoms that can be introduced through derivatization, facilitates strong adsorption onto metal surfaces, thereby providing effective corrosion protection.[4]
One of the most common strategies for preparing corrosion inhibitors from this compound involves its condensation with various aldehydes to form Schiff bases.[2] These Schiff bases, which contain an azomethine group (-CH=N-), are known for their efficacy as corrosion inhibitors for various metals and alloys in acidic media.[2][5] This document provides detailed protocols for the synthesis of Schiff base derivatives of this compound and the subsequent evaluation of their corrosion inhibition performance.
Synthesis of this compound Based Corrosion Inhibitors (Schiff Bases)
The synthesis of corrosion inhibitors from this compound is typically achieved through a straightforward condensation reaction with an appropriate aromatic aldehyde. This reaction yields a Schiff base, a class of compounds recognized for their corrosion-inhibiting properties.[2]
General Reaction Scheme:
This compound reacts with an aromatic aldehyde in a 1.25:1 molar ratio, typically under reflux in ethanol (B145695), to yield the corresponding Schiff base derivative.
Experimental Protocol: Synthesis of Schiff Bases
The following protocol is a general method for the synthesis of N-benzylidene-4-methylpiperazin-1-amine derivatives:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde derivative (1 equivalent) in absolute ethanol (10 mL).
-
Addition of Amine: While stirring, slowly add this compound (1.25 equivalents) to the aldehyde solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
Isolation of Product: After cooling the mixture to room temperature, a precipitate will form. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from ethanol to obtain the pure Schiff base product.[2]
-
Characterization: The structure and purity of the synthesized compounds can be confirmed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.[2][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Schiff base corrosion inhibitors.
Data Presentation: Examples of Synthesized Schiff Base Derivatives
The following table summarizes the synthesis of several Schiff base derivatives from this compound and various aromatic aldehydes, as reported in the literature.
| Product No. | Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 1 | 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 | 105 | [2] |
| 2 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 | 77-78 | [2] |
| 3 | 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 | 141-142 | [2] |
Protocols for Evaluating Corrosion Inhibition Performance
The effectiveness of the synthesized this compound derivatives as corrosion inhibitors can be assessed using various electrochemical and gravimetric techniques. These tests are typically performed on mild steel or other relevant metals in a corrosive medium, such as 1 M HCl or 1 N Na2SO4 solution.[3][5]
Experimental Protocol: Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Clean the coupons by polishing with emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Immersion Test: Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.
-
Duration: Keep the coupons immersed for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing Rodine inhibitor), wash, dry, and re-weigh.
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon.
-
The corrosion rate (CR) can be calculated using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Experimental Protocol: Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Working Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it before each experiment.
-
Test Solution: Fill the cell with the corrosive solution, with and without the desired concentration of the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting Tafel plot is used to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). The data, often presented as Nyquist plots, can be fitted to an equivalent circuit to determine parameters like charge transfer resistance (Rct). The inhibition efficiency is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.
Corrosion Inhibition Testing Workflow Diagram
Caption: Workflow for evaluating the performance of corrosion inhibitors.
Mechanism of Corrosion Inhibition
Corrosion inhibitors derived from this compound function by adsorbing onto the metal surface, which can be described by various adsorption isotherms (e.g., Langmuir, Temkin).[5][7] This adsorption process forms a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of the Schiff base derivatives allows for effective adsorption through both physisorption and chemisorption mechanisms.[8]
Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Data Presentation: Corrosion Inhibition Efficiency
The following table is a template for summarizing the corrosion inhibition efficiencies obtained from experimental measurements. Actual values would be populated based on laboratory results.
| Inhibitor Concentration | Method | Inhibition Efficiency (IE%) |
| 1 x 10⁻⁵ M | Weight Loss | Value |
| 1 x 10⁻⁵ M | PDP | Value |
| 1 x 10⁻⁵ M | EIS | Value |
| 1 x 10⁻⁴ M | Weight Loss | Value |
| 1 x 10⁻⁴ M | PDP | Value |
| 1 x 10⁻⁴ M | EIS | Value |
| 1 x 10⁻³ M | Weight Loss | Value |
| 1 x 10⁻³ M | PDP | Value |
| 1 x 10⁻³ M | EIS | Value |
Note: Inhibition efficiency generally increases with inhibitor concentration up to an optimal level.[3][5] For example, piperazine derivatives have shown efficiencies up to 99.48% at 1000 ppm.[3] Other similar heterocyclic compounds have demonstrated efficiencies exceeding 90% at concentrations around 10⁻³ M.[7][9]
Conclusion
This compound serves as a valuable and effective precursor for the synthesis of corrosion inhibitors, particularly Schiff base derivatives. The synthetic route is straightforward and efficient. The resulting compounds show significant promise in protecting metals from corrosion in acidic environments, as can be verified through standard weight loss and electrochemical testing protocols. The detailed methodologies and workflows provided herein offer a comprehensive guide for researchers and scientists in the field of corrosion science and materials protection.
References
- 1. Page loading... [guidechem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benthamopen.com [benthamopen.com]
- 4. A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
Application Notes and Protocols for 1-Amino-4-methylpiperazine and Piperazine Derivatives in CO2 Capture Technologies
Audience: Researchers, scientists, and drug development professionals.
Note on Solvent Selection: While the primary focus of this document is 1-Amino-4-methylpiperazine, there is limited publicly available data on its specific application in CO2 capture technologies. Therefore, to provide comprehensive and practical guidance, this document leverages the extensive research conducted on piperazine (B1678402) (PZ), a structurally related and well-characterized solvent for CO2 capture. The protocols and performance data for piperazine serve as a robust baseline for understanding the potential application and experimental evaluation of this compound and other piperazine derivatives.
Introduction to this compound
This compound is a cyclic diamine with the chemical formula C₅H₁₃N₃. While its primary applications are in pharmaceutical and chemical synthesis, its structural features, including primary and tertiary amine groups, suggest its potential as a solvent for CO2 capture. The presence of multiple amine sites allows for the potential of high CO2 absorption capacity.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 6928-85-4 |
| Molecular Formula | C₅H₁₃N₃ |
| Molecular Weight | 115.18 g/mol |
| Boiling Point | 172-175 °C |
| Density | 0.957 g/mL at 25 °C |
Thermodynamic Properties Relevant to CO2 Capture
The dissociation constant (pKa) is a critical parameter for assessing the suitability of an amine for CO2 capture, as it influences the solvent's basicity and its interaction with CO2. The pKa values for this compound have been reported and are presented below in comparison to piperazine.
| Amine | pKa1 at 298 K | pKa2 at 298 K |
| This compound | 9.73 (± 0.02) | 5.35 (± 0.04) |
| Piperazine | 9.73 (± 0.02) | 5.35 (± 0.04) |
The similar pKa values suggest that this compound may exhibit comparable reactivity towards CO2 as piperazine under similar conditions.
Application Notes for Piperazine-Based Solvents in CO2 Capture
Piperazine (PZ) has been extensively studied as a highly effective solvent for post-combustion CO2 capture.[1][2] Its advantages include a high rate of CO2 absorption, high CO2 loading capacity, and good thermal and oxidative stability.[3][4] Concentrated aqueous solutions of piperazine are considered a promising next-generation solvent technology.[5]
Key Performance Metrics for Piperazine
The following table summarizes key performance indicators for aqueous piperazine solutions in CO2 capture applications, providing a benchmark for the evaluation of derivatives like this compound.
| Performance Metric | Value Range | Conditions |
| CO₂ Absorption Capacity | 0.8 - 2.0 mol CO₂ / mol PZ | Varies with concentration and partial pressure[6][7] |
| Heat of Absorption (ΔHabs) | -40 to -75 kJ/mol CO₂ | Dependent on CO₂ loading and temperature[8][9] |
| Regeneration Energy | 2.76 - 3.56 GJ/tonne CO₂ | Dependent on process configuration[10] |
| Kinetic Rate Constant (k) | ~2.43 x 10⁴ M⁻¹s⁻¹ (for monocarbamate formation at 25°C) | [11] |
Experimental Protocols
The following protocols are based on established methodologies for evaluating the performance of aqueous piperazine solutions for CO2 capture. These can be adapted for the study of this compound.
Protocol 3.1: CO2 Absorption and Desorption in a Bench-Scale Apparatus
This protocol describes the operation of a typical bench-scale absorption and desorption unit to determine the cyclic CO2 loading capacity and regeneration efficiency of an amine solvent.[12][13]
Materials and Apparatus:
-
Aqueous solution of the amine solvent (e.g., 30 wt% piperazine in deionized water)
-
CO2 gas cylinder (high purity)
-
Nitrogen gas cylinder (for stripping)
-
Glass bubble column absorber
-
Jacketed glass reactor for desorption (stripper) with a condenser
-
Heating mantle and temperature controller
-
Mass flow controllers for gases
-
Gas analyzer (e.g., NDIR for CO2 concentration)
-
Liquid pumps
-
pH meter and analytical balance
-
Titration apparatus for determining CO2 loading[14]
Procedure:
Absorption:
-
Prepare a known volume and concentration of the amine solution and place it in the absorber.
-
Set the temperature of the absorber, typically to 40°C, using a water bath.
-
Start the flow of a simulated flue gas (e.g., 15% CO2 in N2) through the bubble column at a controlled flow rate.
-
Continuously monitor the CO2 concentration in the gas outlet of the absorber using the gas analyzer.
-
Continue the gas flow until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.
-
Take liquid samples periodically to determine the CO2 loading.
Desorption (Regeneration):
-
Transfer the CO2-rich amine solution to the desorption reactor.
-
Heat the solution to the desired regeneration temperature (e.g., 100-120°C) using the heating mantle.
-
The released CO2 and water vapor will pass through the condenser, which cools the gas and returns the condensed water to the reactor.
-
The concentrated CO2 stream can be measured.
-
Continue heating until CO2 is no longer evolved, indicating that the solvent is regenerated (lean).
-
Cool the lean amine solution and measure its final CO2 loading.
Protocol 3.2: Determination of CO2 Loading by Titration
This method is a common and reliable way to determine the amount of CO2 absorbed in an amine solution.[14][15]
Procedure:
-
Accurately weigh a small sample of the CO2-loaded amine solution.
-
Dilute the sample with deionized water.
-
Add an excess of a known concentration of a strong acid (e.g., HCl or H2SO4) to protonate the amine and liberate the CO2.
-
The solution is then typically sparged with an inert gas (like nitrogen) to remove the liberated CO2, or the total inorganic carbon is determined.
-
The remaining excess acid is back-titrated with a standardized solution of a strong base (e.g., NaOH).
-
The CO2 loading is calculated based on the amount of acid consumed by the amine and the carbonate/bicarbonate species.
Visualizations
CO2 Capture Mechanism with Piperazine
The following diagram illustrates the primary reaction pathways for the absorption of CO2 by aqueous piperazine. The process involves the formation of a zwitterionic intermediate, followed by deprotonation to form carbamates.[1][2]
Caption: Reaction mechanism of CO2 with piperazine.
Experimental Workflow for Solvent Evaluation
This diagram outlines the logical flow of experiments to characterize a new solvent for CO2 capture.
Caption: Workflow for evaluating CO2 capture solvents.
References
- 1. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 2. First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
1-Amino-4-methylpiperazine: A Versatile Reagent for Enhanced Sensitivity in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4-methylpiperazine (AMP) is a versatile reagent employed in analytical chemistry, primarily as a derivatizing agent to enhance the sensitivity and chromatographic performance of various analytes.[1][2][3] Its primary amine group allows for covalent labeling of molecules with carbonyl groups, such as steroids and aldehydes, thereby improving their ionization efficiency in mass spectrometry and their detectability by UV absorption in high-performance liquid chromatography (HPLC).[1][2][4] This document provides detailed application notes and experimental protocols for the use of AMP in key analytical methods.
Key Applications
-
Derivatization for LC-MS/MS Analysis of Steroids: AMP is utilized to derivatize low-concentration steroids like allopregnanolone, pregnenolone (B344588), and androsterone (B159326) in biological matrices. This derivatization significantly enhances the signal intensity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for their sensitive and accurate quantification.[1][3]
-
Quantification of Trace-Level Impurities in Pharmaceuticals: In the pharmaceutical industry, AMP itself can be an impurity or a starting material in drug synthesis.[5][6] Derivatization techniques can be employed to quantify trace amounts of AMP in active pharmaceutical ingredients (APIs).[2] For instance, reaction with benzaldehyde (B42025) renders it UV-active for HPLC analysis.[2]
-
Analysis of Carbonyl Compounds: The hydrazine (B178648) moiety of AMP makes it a suitable reagent for the derivatization of carbonyl-containing compounds, a common strategy to improve their detection in various analytical platforms.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods using this compound as a derivatizing agent.
Table 1: LC-MS/MS Analysis of Steroids in Human Serum after AMP Derivatization [1][3]
| Analyte | Lower Limit of Quantitation (LLOQ) | Calibration Range | Linearity (R) | Inter-day Precision (CV%) | Inter-day Accuracy (Bias%) |
| Allopregnanolone | 5 pg/mL | 5 - 2000 pg/mL | > 0.99 | < 15% | < 15% |
| Pregnenolone | 5 pg/mL | 5 - 2000 pg/mL | > 0.99 | < 15% | < 15% |
| Androsterone | 5 pg/mL | 5 - 2000 pg/mL | > 0.99 | < 15% | < 15% |
Table 2: HPLC-UV Analysis of this compound as an Impurity [2]
| Method | Analyte | Validation Range |
| HPLC-UV with Benzaldehyde Derivatization | This compound | 30 - 190 ppm (relative to API) |
Experimental Protocols
Protocol 1: Derivatization of Steroids in Serum for LC-MS/MS Analysis
This protocol is adapted from a method for the quantification of allopregnanolone, pregnenolone, and androsterone in human serum.[1][3]
Materials:
-
This compound (AMP)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (Glacial)
-
Internal Standard (e.g., deuterated analogs of the steroids)
-
Serum sample
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add the internal standard solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum matrix.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Prepare a fresh derivatization reagent by dissolving AMP in methanol at a concentration of 2 mg/mL.
-
Prepare a catalyst solution of 1% acetic acid in methanol.
-
Reconstitute the dried extract with 400 µL of the AMP solution and 400 µL of the acetic acid solution.
-
Vortex the mixture for 10 minutes at room temperature.
-
Evaporate the reaction mixture to dryness under nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried derivatized sample in a suitable mobile phase for LC-MS/MS analysis.
-
Inject an aliquot onto the LC-MS/MS system.
-
Analyze using Multiple Reaction Monitoring (MRM) to detect the specific transitions of the derivatized steroids.[1]
-
Protocol 2: Derivatization of this compound for HPLC-UV Analysis
This protocol is based on a method for determining trace amounts of AMP in an active pharmaceutical ingredient (API).[2]
Materials:
-
This compound (AMP) standard
-
Benzaldehyde
-
Active Pharmaceutical Ingredient (API) sample
-
Solvent for sample dissolution (e.g., Methanol)
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of AMP in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the API sample and dissolve it in the solvent.
-
-
Derivatization:
-
To both the standard solutions and the sample solution, add an excess of benzaldehyde.
-
Allow the reaction to proceed to form the UV-active derivative. The reaction conditions (time, temperature) should be optimized for completeness.
-
-
HPLC Analysis:
-
Inject the derivatized standards and sample onto the HPLC system.
-
Separate the derivatized AMP from other components using a suitable reversed-phase column and mobile phase.
-
Detect the derivative using a UV detector at an appropriate wavelength.
-
Quantify the amount of AMP in the API sample by comparing its peak area to the calibration curve generated from the standards.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the analysis of samples using this compound derivatization.
Caption: Logical relationship of the derivatization reaction for enhanced analytical detection.
References
- 1. A sensitive and accurate LC-MS/MS assay with the derivatization of this compound applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 6. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-4-methylpiperazine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of this compound is significantly lower than expected, around 40%. What are the potential causes and how can I improve it?
Answer: A low overall yield is a frequent challenge in this synthesis. The primary causes often lie in the reduction and extraction steps. While the nitrosation and reduction reaction conversions can be over 90%, issues during workup and purification can drastically lower the isolated yield.[1]
Potential Causes and Solutions:
-
Inefficient Extraction: this compound has good water solubility, which makes extraction with common organic solvents like chloroform (B151607) inefficient.[1] Under the strong alkaline conditions often used during workup, side reactions can also occur, generating impurities and further reducing the yield.[1]
-
Solution 1: Alternative Extraction Procedure: A patented method suggests converting the this compound into a less water-soluble ketal compound by reacting it with a ketone (e.g., cyclohexanone, methyl isobutyl ketone) in the presence of a phase transfer catalyst.[1] This ketal is more soluble in organic solvents, allowing for efficient extraction. The ketal is then hydrolyzed back to this compound under acidic conditions.[1]
-
Solution 2: Use of a More Effective Solvent: While chloroform is commonly used, its effectiveness is limited. Consider exploring other solvents or a combination of solvents for extraction.
-
-
Suboptimal Reduction Method: The traditional method using zinc powder in acetic acid can lead to the formation of byproducts and presents challenges in purification, contributing to a lower yield.[2][3]
-
Incomplete Reactions: Ensure both the nitrosation and reduction steps are driven to completion. Monitor the reaction progress using appropriate analytical techniques like GC or TLC.
Logical Flow for Troubleshooting Low Yield
References
- 1. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 2. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Amino-4-methylpiperazine by Distillation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Amino-4-methylpiperazine via distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound? A1: this compound has a relatively high boiling point at atmospheric pressure (172-175 °C).[1][2][3] Distilling at this temperature risks thermal decomposition, which can lead to impurities and reduced yield. Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature, thereby minimizing degradation.[4][5][6][7]
Q2: What is the boiling point of this compound under vacuum? A2: The boiling point under vacuum is dependent on the pressure. Published data indicates it can be collected at temperatures such as 120 °C (at 5.33-8.0 kPa) or 75-80 °C (at 30-40 mmHg).[8][9][10][11] It is crucial to monitor both temperature and pressure for effective purification.
Q3: What are the common impurities in crude this compound? A3: Impurities can originate from the synthesis process. Common precursors and byproducts include N-methylpiperazine, 1-methyl-4-nitrosopiperazine, and unreacted starting materials.[9][10][12][13] Water and residual solvents like chloroform (B151607) or toluene (B28343) may also be present from the work-up procedure.[8][14]
Q4: What are the ideal storage conditions for purified this compound? A4: The compound is sensitive to air and light.[1][10] It should be stored in a tightly closed container, in a cool, dry, and well-ventilated area.[2][10] Storing under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[2]
Q5: What are the key safety precautions to consider during the distillation? A5: this compound is a combustible liquid that can cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Ensure the distillation apparatus is assembled correctly to prevent leaks, especially when working under vacuum. Keep away from open flames and ignition sources.[1]
Troubleshooting Guide
Problem 1: The distillation is running, but I am collecting very little or no product.
-
Possible Cause 1: Vacuum Leak.
-
Solution: Carefully check all joints and connections in your distillation setup. Ensure ground glass joints are properly greased (if applicable) and securely clamped. Check tubing for cracks or poor seals. The system should be able to hold a stable vacuum before heating begins.
-
-
Possible Cause 2: Insufficient Heating.
-
Solution: The temperature of the heating mantle must be significantly higher than the desired vapor temperature in the distillation head. Increase the mantle temperature gradually. Ensure the heating mantle is in good contact with the distillation flask.
-
-
Possible Cause 3: Thermometer placement is incorrect.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. If it is too high, the vapor will not reach it, and you will record an artificially low temperature, leading you to believe the product is not distilling.
-
-
Possible Cause 4: Low concentration of the product in the crude material.
-
Solution: If the crude material is very dilute, a significant amount of lower-boiling solvent may need to be removed first. A preliminary simple distillation or rotary evaporation might be necessary to concentrate the crude product before fractional distillation.[8]
-
Problem 2: The collected distillate is discolored (e.g., yellow or brown).
-
Possible Cause 1: Thermal Decomposition.
-
Solution: This indicates the distillation temperature is too high. Improve the vacuum to further lower the boiling point.[4][15] Ensure the heating mantle temperature is not excessively high. The compound is known to be air and light sensitive, which can contribute to discoloration upon heating.[1][10]
-
-
Possible Cause 2: Air Leak in the System.
-
Solution: An air leak can cause oxidation of the amine at high temperatures. Re-check all seals and connections for leaks. Purging the system with an inert gas like nitrogen before applying vacuum can help.
-
-
Possible Cause 3: Contamination in the Distillation Flask.
-
Solution: Ensure the crude material does not contain high-boiling impurities that are decomposing. A pre-purification step, such as an extraction or filtration, might be necessary.
-
Problem 3: The purity of my product is low after distillation.
-
Possible Cause 1: Inefficient Fractionating Column.
-
Solution: For impurities with close boiling points, a simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[16]
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Distilling too quickly does not allow for proper equilibrium between liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to allow a slow and steady collection of distillate (e.g., 1-2 drops per second).
-
-
Possible Cause 3: Unstable Vacuum.
-
Solution: Fluctuations in pressure will cause the boiling point to change, smearing the separation of different fractions. Use a high-quality vacuum pump and a pressure controller to maintain a stable vacuum.
-
Problem 4: The liquid in the distillation flask is "bumping" violently.
-
Possible Cause 1: Lack of boiling aids.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid.
-
-
Possible Cause 2: Heating too rapidly.
-
Solution: Lower the heat setting on the mantle and increase the temperature more gradually to allow for controlled, even boiling.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6928-85-4 | [1][2][17] |
| Molecular Formula | C₅H₁₃N₃ | [1][2][17] |
| Molecular Weight | 115.18 g/mol | [1][17] |
| Appearance | Colorless to clear liquid | [2][8][17] |
| Boiling Point (atm) | 172-175 °C | [1][2][18] |
| Density | ~0.957 g/mL at 25 °C | [3] |
| Flash Point | 62-63 °C | [1] |
| Solubility | Miscible with water | [2] |
Table 2: Example Vacuum Distillation Parameters
| Pressure (kPa) | Pressure (mmHg) | Reported Boiling Point (°C) | Reference |
| 5.33 - 8.0 | 40 - 60 | 120 | [8][10][11] |
| 4.0 - 5.3 | 30 - 40 | 75 - 80 | [9] |
| ~0.133 | ~1 | ~50 | [12] |
Note: These are literature values. The optimal parameters for your specific setup may vary and should be determined empirically.
Experimental Protocols
Protocol: Vacuum Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., 15-20 cm Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (or multiple flasks for fraction collection), and a vacuum adapter connected to a cold trap and a vacuum pump.
-
Ensure all glassware is clean and dry.
-
Use a magnetic stirrer and a heating mantle for the distillation flask.
-
-
Preparation:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar or new boiling chips.
-
Assemble the apparatus, ensuring all joints are secure. Lightly grease the ground-glass joints if necessary to ensure a good seal.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Once a stable vacuum is achieved (e.g., 5-10 kPa), begin to heat the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature will rise as the first vapors of low-boiling impurities or residual solvents reach the thermometer.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound under your vacuum conditions, switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow, steady distillation rate by controlling the heat input.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to release the vacuum before turning off the pump.
-
Disassemble the apparatus and transfer the purified product to an appropriate, labeled storage container.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. technochemdombivli.com [technochemdombivli.com]
- 3. This compound [stenutz.eu]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum Distillation System | H.S. Martin [hs-martin.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 15. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemimpex.com [chemimpex.com]
- 18. This compound | 6928-85-4 [chemicalbook.com]
Technical Support Center: Synthesis of 1-Amino-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-4-methylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the nitrosation of N-methylpiperazine followed by reduction.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the two main stages of the synthesis: nitrosation and reduction. Here’s a breakdown of potential causes and solutions:
Possible Causes & Solutions:
-
Incomplete Nitrosation:
-
Cause: Insufficient sodium nitrite (B80452) or improper reaction temperature. The reaction is typically carried out at around 30°C.[1]
-
Solution: Ensure the molar ratio of sodium nitrite to N-methylpiperazine is correct. Monitor the reaction temperature closely and maintain it within the recommended range.
-
-
Inefficient Reduction:
-
Cause: The activity of the reducing agent (e.g., zinc powder) may be low, or the reaction conditions (temperature, pH) may be suboptimal. The reduction with zinc powder is typically performed at 30-40°C in the presence of an acid like glacial acetic acid.[1][2]
-
Solution: Use fresh, high-quality zinc powder. Ensure the reaction mixture is adequately acidified, and maintain the temperature in the specified range. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient.[3]
-
-
Product Loss During Workup and Purification:
-
Cause: this compound is a water-soluble liquid. Significant amounts can be lost during aqueous workup and extraction. Improper distillation conditions can also lead to product loss.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane) to maximize recovery from the aqueous layer.[1][2] During distillation, carefully control the vacuum and temperature to avoid decomposition or loss of the product.[2]
-
Issue 2: Presence of N-methylpiperazine Impurity in the Final Product
Question: My final product is contaminated with N-methylpiperazine. How can I prevent its formation and remove it?
Answer:
The presence of N-methylpiperazine in the final product is a common issue, often resulting from a side reaction during the reduction step.
Possible Causes & Solutions:
-
Over-reduction:
-
Cause: During catalytic hydrogenation, the C-N bond of the amino group can be cleaved, leading to the formation of N-methylpiperazine as a byproduct.[3]
-
Solution: Carefully select the catalyst and optimize the reaction conditions (hydrogen pressure, temperature, and reaction time) to favor the reduction of the nitroso group without causing over-reduction. A palladium-based catalyst has been reported for this conversion.[3]
-
-
Incomplete Nitrosation:
-
Cause: If the initial nitrosation reaction is incomplete, unreacted N-methylpiperazine will be carried through to the final product.
-
Solution: Ensure the nitrosation reaction goes to completion by using the correct stoichiometry of reagents and maintaining the optimal reaction temperature.[1]
-
Removal of N-methylpiperazine:
-
Fractional Distillation: Due to the difference in boiling points between this compound and N-methylpiperazine, careful fractional distillation under reduced pressure can be effective for separation.
Issue 3: Formation of N,N'-dinitrosopiperazine as a Side Product
Question: I have detected N,N'-dinitrosopiperazine in my reaction mixture. Why is this forming and how can I avoid it?
Answer:
The formation of N,N'-dinitrosopiperazine is a known side reaction during the nitrosation of piperazine (B1678402) derivatives.[4][5][6]
Possible Causes & Solutions:
-
Reaction Conditions:
-
Cause: The reaction of piperazine with a nitrosating agent can lead to the formation of both the mono- and di-nitroso derivatives.[4][7]
-
Solution: Carefully control the stoichiometry of the nitrosating agent (sodium nitrite). Using a slight excess may be necessary to ensure full conversion of the starting material, but a large excess should be avoided. Maintaining the recommended reaction temperature and pH is also crucial. Some literature suggests that adjusting the pH to a range of 4 to 7 after the initial reaction can help manage the formation of byproducts.[8]
-
Detection and Removal:
-
Chromatographic Techniques: High-pressure liquid chromatography (HPLC) can be used to separate and quantify N-nitrosopiperazine and N,N'-dinitrosopiperazine.[9]
-
Purification: Careful purification, such as column chromatography or fractional distillation, may be required to remove this impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely described method involves a two-step process starting from N-methylpiperazine. The first step is the nitrosation of N-methylpiperazine using a nitrosating agent like sodium nitrite to form 1-methyl-4-nitrosopiperazine (B99963). The second step is the reduction of the nitroso group to an amino group using a reducing agent such as zinc powder in acetic acid or through catalytic hydrogenation to yield this compound.[1][2][3]
Q2: What are the critical reaction parameters to control during the nitrosation step?
A2: The critical parameters for the nitrosation step are:
-
Temperature: The reaction is typically carried out at a controlled temperature, for instance, around 30°C.[1]
-
Stoichiometry: The molar ratio of the nitrosating agent (e.g., sodium nitrite) to N-methylpiperazine should be carefully controlled to promote the formation of the desired mononitrosated product and minimize the formation of dinitrosated byproducts.
-
pH: The pH of the reaction mixture can influence the reaction rate and the formation of side products.
Q3: What are the options for the reduction of 1-methyl-4-nitrosopiperazine?
A3: There are two primary methods for the reduction step:
-
Chemical Reduction: Using zinc powder in the presence of an acid like glacial acetic acid is a common and effective method.[1][2] This reaction is typically performed at a controlled temperature of 30-40°C.[1]
-
Catalytic Hydrogenation: This method involves the use of a catalyst, such as a palladium-based catalyst, under hydrogen pressure.[3] This can be a cleaner method but requires careful optimization to avoid over-reduction to N-methylpiperazine.[3]
Q4: What are the main impurities to look out for in the final product?
A4: The main potential impurities in the final product include:
-
N-methylpiperazine: From incomplete nitrosation or over-reduction.[3]
-
1-methyl-4-nitrosopiperazine: From incomplete reduction.
-
N,N'-dinitrosopiperazine: A potential byproduct from the nitrosation step.[4][5][6]
-
Solvent Residues: From the workup and purification steps.
Q5: How can I purify the final this compound product?
A5: The most common method for purifying this compound is vacuum distillation.[2] Given its boiling point, distillation under reduced pressure is necessary to prevent decomposition. For higher purity requirements, more advanced purification techniques such as preparative chromatography or a purification sequence involving the formation and hydrolysis of a ketal intermediate have been described.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reagents and Conditions | Reported Yield | Reference |
| Nitrosation | N-methylpiperazine, Sodium Nitrite, 30°C | High Conversion (>90%) | [1] |
| Reduction (Zinc) | 1-methyl-4-nitrosopiperazine, Zinc powder, Glacial Acetic Acid, 30-40°C | 91.4% - 96% | [1][10] |
| Reduction (Catalytic Hydrogenation) | 1-methyl-4-nitrosopiperazine, Pd/Fe3O4-FeO catalyst, H2 pressure | High Selectivity | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-nitrosopiperazine (Nitrosation)
-
In a well-ventilated fume hood, dissolve N-methylpiperazine in an aqueous solution.
-
Cool the solution to the desired reaction temperature (e.g., 30°C).
-
Slowly add a solution of sodium nitrite dropwise to the N-methylpiperazine solution while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.[1]
-
The resulting solution containing 1-methyl-4-nitrosopiperazine can be used directly in the next step.
Protocol 2: Synthesis of this compound (Reduction with Zinc)
-
To the solution of 1-methyl-4-nitrosopiperazine, add glacial acetic acid.
-
Cool the mixture and then gradually add zinc powder in portions, ensuring the temperature is maintained between 30-40°C.[1]
-
After the addition of zinc powder is complete, continue stirring the reaction mixture at the same temperature for approximately 1.5 hours.[1]
-
After the reaction is complete, cool the mixture and filter to remove the zinc salts.
-
Make the filtrate alkaline by adding a base (e.g., sodium hydroxide) while cooling.
-
Extract the product with a suitable organic solvent (e.g., chloroform) multiple times.[2]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[2]
Visualizations
Caption: Synthetic pathway of this compound highlighting potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Nitrosation of piperazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrosation of piperazine in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
- 9. N,N'-Dinitrosopiperazine | C4H8N4O2 | CID 8819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Identification of Impurities in 1-Amino-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 1-Amino-4-methylpiperazine (AMP).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
Impurities in this compound (AMP) can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of AMP. Given that a common synthesis route involves the methylation, hydrolysis, nitrosation, and reduction of piperazine (B1678402) hexahydrate, potential impurities include:
-
Starting Materials: Unreacted piperazine, formaldehyde, formic acid, and sodium nitrite.
-
Intermediates: N-methylpiperazine, N-methyl formyl piperazine, and 1-methyl-4-nitrosopiperazine (B99963) (MNP).[1]
-
By-products: Substances formed from side reactions during the synthesis process.
-
-
Degradation Products: These impurities form due to the decomposition of AMP under various environmental conditions such as exposure to heat, light, humidity, and atmospheric oxygen. A significant degradation product is 1-methyl-4-nitrosopiperazine (MNP), which can form from the oxidation of AMP.[2][3]
Q2: Why is 1-methyl-4-nitrosopiperazine (MNP) a critical impurity to monitor in AMP?
1-methyl-4-nitrosopiperazine (MNP) is considered a potential genotoxic impurity. Genotoxic impurities have the potential to damage DNA and are therefore considered a significant safety concern, even at very low levels. Regulatory agencies have stringent requirements for the control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and drug products. MNP can be present as both a process-related impurity from the nitrosation step in one of the synthesis routes of AMP and as a degradation product formed by the oxidation of AMP.[2][3]
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in AMP?
The most commonly employed and recommended analytical techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method ideal for detecting and quantifying trace-level impurities, including genotoxic impurities like MNP.[2][3][4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely available technique. However, since AMP and some of its related impurities lack a strong UV chromophore, a derivatization step is often necessary to make them detectable by UV.[5][6][7] Derivatization with agents like benzaldehyde (B42025) or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the Chromatogram of this compound
Possible Cause 1: Process-Related Impurities
-
Troubleshooting Steps:
-
Review the synthesis route of the AMP batch .
-
Obtain reference standards for all known starting materials and intermediates (e.g., piperazine, N-methylpiperazine, 1-methyl-4-nitrosopiperazine).
-
Spike the AMP sample with these reference standards and analyze using a validated analytical method (e.g., LC-MS/MS) to confirm the identity of the unexpected peaks.
-
Possible Cause 2: Degradation Products
-
Troubleshooting Steps:
-
Investigate the storage conditions and handling of the AMP sample. Exposure to elevated temperatures, light, or air can lead to degradation.
-
Perform forced degradation studies on a pure sample of AMP under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Analyze the stressed samples using a stability-indicating method (typically LC-MS/MS) to identify the retention times and mass spectra of the degradation products. Compare these with the unexpected peaks in the original sample.
-
Issue 2: Difficulty in Quantifying this compound and its Impurities using HPLC-UV
Possible Cause: Lack of UV Chromophore
-
Troubleshooting Steps:
-
Implement a pre-column or post-column derivatization method to attach a UV-active moiety to AMP and its impurities. A common derivatizing agent is benzaldehyde, which reacts with the primary amino group of AMP to form a UV-active derivative.[6]
-
Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH) to ensure complete and reproducible derivatization.
-
Validate the derivatization and subsequent HPLC-UV method for linearity, accuracy, precision, and sensitivity.
-
Experimental Protocols
Protocol 1: Identification and Quantification of Process-Related Impurities and Degradation Products by LC-MS/MS
This method is suitable for the simultaneous analysis of this compound, 1-methyl-4-nitrosopiperazine, and other potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is commonly used.
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile or Methanol (B129727).
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities. A full scan mode can be used for the identification of unknown impurities.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be optimized. For example:
-
This compound: m/z 116.1 → 99.1
-
1-methyl-4-nitrosopiperazine: m/z 130.1 → 100.1
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the AMP sample in a suitable diluent (e.g., methanol or a mixture of water and organic solvent).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra with those of reference standards.
-
Quantify the impurities using a calibration curve prepared from certified reference standards.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation pathways of AMP and generate potential degradation products for analytical method development.
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve AMP in 0.1 M HCl and heat at 60-80°C for a specified period.
-
Alkaline Hydrolysis: Dissolve AMP in 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat a solution of AMP with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid AMP to dry heat (e.g., 80-100°C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of AMP to UV and visible light as per ICH Q1B guidelines.
-
-
Procedure:
-
Prepare solutions of AMP for each stress condition.
-
Expose the samples to the respective stress conditions for a predetermined duration.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using a stability-indicating LC-MS/MS method to identify and quantify the degradation products.
-
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| Piperazine | C4H10N2 | Unreacted Starting Material |
| N-methylpiperazine | C5H12N2 | Intermediate |
| 1-methyl-4-nitrosopiperazine (MNP) | C5H11N3O | Intermediate |
Table 2: Typical LC-MS/MS Parameters for Impurity Analysis
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Ionization Mode | ESI Positive |
| MRM Transition (AMP) | 116.1 → 99.1 |
| MRM Transition (MNP) | 130.1 → 100.1 |
Visualizations
Caption: Workflow for the identification of unknown impurities in this compound.
Caption: Potential process-related impurities from the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Amino-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-4-methylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of piperazine (B1678402) widely used as an intermediate in the synthesis of pharmaceutical agents.[1] It is a key building block for various drugs, including antihistamines and antiviral agents.[2] Notably, it is an important intermediate for the antibiotic Rifampicin.[1] Beyond pharmaceuticals, it is also utilized in the synthesis of epoxy resin curing promoters and Schiff base compounds.[3]
Q2: What are the key safety precautions when handling this compound?
This compound is a combustible liquid that can cause skin and eye irritation.[4][5] It may be harmful if swallowed or inhaled.[6] It is sensitive to air and light and should be stored under an inert atmosphere in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5][6][7] In case of fire, thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[7]
Q3: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of this compound. Gas chromatography (GC) is a common method for purity assessment.[8] For identifying and quantifying potential genotoxic impurities, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended.[1][9][10] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, sometimes requiring derivatization of the analyte to make it UV-active.[11]
Troubleshooting Guides
Synthesis of this compound
Q4: I am getting a low yield during the synthesis of this compound via nitrosation of N-methylpiperazine followed by reduction. What are the possible causes and solutions?
Low yields in this synthesis can stem from several factors throughout the multi-step process. Here's a breakdown of potential issues and how to address them:
-
Problem: Inefficient Nitrosation.
-
Possible Cause: Suboptimal reaction conditions, such as incorrect temperature or pH, can lead to incomplete reaction or the formation of side products like 1,4-dinitrosopiperazine.[12]
-
Solution: Maintain the reaction temperature between 6-20°C and the pH between 6-7 during the nitrosation of piperazine dichlorohydrate.[12] The molar ratio of 1-nitrosopiperazine (B26205) to formaldehyde (B43269) in the subsequent methylation step is also critical and should be in the range of 1.0:1.8-2.2.[12]
-
-
Problem: Incomplete Reduction.
-
Possible Cause: The reducing agent may not be active enough, or the reaction conditions may not be optimal. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.[10]
-
Solution: When using zinc powder, ensure it is of high quality and added portion-wise to control the reaction temperature, ideally between 30-40°C.[13] For catalytic hydrogenation, the choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to prevent over-reduction to N-methylpiperazine.[8]
-
-
Problem: Product Loss During Workup and Purification.
-
Possible Cause: this compound has good water solubility, which can lead to significant losses during aqueous workup and extraction with organic solvents like chloroform (B151607).[13]
-
Solution: A more efficient purification method involves the formation of a less water-soluble ketal derivative. This is achieved by reacting the crude this compound with a ketone (e.g., methyl isobutyl ketone or cyclohexanone) in the presence of a phase transfer catalyst. The resulting ketal can be easily extracted into an organic solvent, and the pure amine can be recovered by acidic hydrolysis.[13]
-
Q5: My final product is impure. What are the common impurities and how can I remove them?
-
Common Impurities:
-
N-methylpiperazine: This can form as a byproduct during the reduction of 1-methyl-4-nitrosopiperazine, especially in catalytic hydrogenation if the reaction is not selective.[8]
-
1-methyl-4-nitrosopiperazine (MNP): Unreacted starting material from the reduction step. MNP is a potential genotoxic impurity and its levels should be carefully controlled.[2][10]
-
1,4-dinitrosopiperazine: A potential side product from the nitrosation of piperazine.[12]
-
-
Purification Strategies:
-
Vacuum Distillation: This is a common method for purifying this compound.[3]
-
Ketal Formation and Hydrolysis: As mentioned above, converting the amine to a ketal allows for efficient extraction and separation from water-soluble impurities. The purified ketal is then hydrolyzed back to the pure amine.[13]
-
Chromatography: For trace impurities, chromatographic techniques may be necessary.
-
Reactions Involving this compound
Q6: I am having trouble with a Schiff base formation reaction using this compound. The yield is low. What can I do?
-
Possible Cause: Incomplete reaction or decomposition of starting materials or product.
-
Solutions:
-
Solvent: Anhydrous ethanol (B145695) is a commonly used solvent for this reaction.[14] Ensure the solvent is dry as water can interfere with imine formation.
-
Catalyst: While some reactions proceed without a catalyst, adding a catalytic amount of a weak acid like acetic acid can sometimes improve the reaction rate and yield.[3]
-
Reaction Time and Temperature: The reaction is typically carried out at reflux for several hours.[14] Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time.
-
Stoichiometry: Using a slight excess of this compound (e.g., 1.25 equivalents) can help drive the reaction to completion.[14]
-
Purification: The Schiff base product often precipitates from the reaction mixture upon cooling. It can then be collected by filtration and recrystallized from a suitable solvent like ethanol.[14]
-
Q7: My reductive amination reaction with this compound is giving a complex mixture of products. How can I improve the selectivity?
-
Possible Cause: Formation of side products due to the reactivity of the reagents or prolonged reaction times.
-
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent often used for reductive aminations.[15]
-
Solvent: The choice of solvent can be critical. While protic solvents can accelerate imine formation, some reducing agents like STAB can degrade in them. Aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often preferred.[15]
-
Reaction Monitoring: It can be beneficial to first monitor the formation of the imine intermediate before adding the reducing agent.[15]
-
Workup: Ensure a proper basic workup to quench the reaction and remove acidic byproducts. The pH of the aqueous layer should be above 8.[15]
-
Purification: Purification by chromatography may be necessary to isolate the desired product from unreacted starting materials and side products.[15]
-
Data Presentation
Table 1: Summary of Synthesis and Purification Data for this compound
| Parameter | Method | Details | Yield/Purity | Reference |
| Synthesis | Nitrosation and Reduction (Zinc) | Multi-step process from piperazine hexahydrate. | ~30% overall yield | [6] |
| Synthesis | Catalytic Hydrogenation | Hydrogenation of 1-methyl-4-nitrosopiperazine with Pd/C. | 58% yield (with 29.6% N-1-methylpiperazine byproduct) | [8] |
| Synthesis | Catalytic Hydrogenation | Hydrogenation of 1-methyl-4-nitrosopiperazine with paramagnetic Pd/Fe3O4-FeO catalyst. | 94% yield, 99% purity | [8] |
| Purification | Ketal formation, hydrolysis, and distillation | Reaction with methyl isobutyl ketone, hydrolysis with acetic acid, and distillation. | 84.1% yield, 90.9% content | [13] |
Table 2: Reaction Conditions for Schiff Base Formation
| Aldehyde | Stoichiometry (Aldehyde:Amine) | Solvent | Conditions | Yield | Reference |
| 3-Nitrobenzaldehyde | 1 : 1.25 | Absolute Ethanol | Reflux, 3h | 88% | [14] |
| 4-Fluorobenzaldehyde | 1 : 1.25 | Absolute Ethanol | Reflux, 3h | 62% | [14] |
| 3,4,5-Trimethoxybenzaldehyde | 1 : 1.25 | Absolute Ethanol | Reflux, 3h | 81% | [14] |
| 3,4-Dichlorobenzaldehyde | 1 : 1.25 | Absolute Ethanol | Reflux, 3h | 70% | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation and Reduction (General Procedure)
This protocol is a general representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.
-
Methylation of Piperazine: Dissolve piperazine hexahydrate in formic acid and heat to 90°C. Slowly add formaldehyde while stirring. Maintain the temperature at 90-95°C for 1 hour. Remove excess water and reactants under reduced pressure.[3]
-
Hydrolysis: Add hydrochloric acid and water to the concentrated solution from the previous step. Heat to 105°C and reflux for 2 hours. Distill under reduced pressure to remove the acid distillate. Cool the remaining solution to 15°C and filter to obtain a solution of methyl piperazine hydrochloride.[3]
-
Nitrosation: Add sodium nitrite (B80452) solution dropwise to the filtered solution from the hydrolysis step at 30°C. Maintain the temperature for 30 minutes to obtain a solution of 1-methyl-4-nitrosopiperazine.[3]
-
Reduction: Add glacial acetic acid to the nitrosation solution and cool. Gradually add zinc powder at 30-40°C. Maintain the temperature for 1.5 hours. Cool to 15°C, let it stand overnight, and then filter.[3]
-
Workup and Purification: Add the filtrate to a cooled (<10°C) alkaline solution. Extract with chloroform. Combine the organic extracts and recover the chloroform by distillation. Perform vacuum distillation and collect the fraction at 120°C (5.33-8.0 kPa) to obtain this compound.[3]
Protocol 2: Purification of this compound via Ketal Formation
This protocol is based on a patented method for improved purification.[13]
-
Ketal Formation: To a solution of crude this compound in a halogenated hydrocarbon solvent (e.g., methylene (B1212753) chloride), add a ketone (e.g., methyl isobutyl ketone), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a solid catalyst (e.g., Na/NaOH/Al2O3). Heat the mixture to reflux. After the reaction is complete, separate the aqueous phase.
-
Isolation of Ketal: Recover the solvent from the organic phase by distillation to obtain the this compound ketal compound.
-
Hydrolysis: Add an acidic solution (e.g., 17% hydrochloric acid) to the obtained ketal and heat to hydrolyze the ketal and obtain the crude this compound.
-
Final Purification: Dissolve the crude product in an aromatic hydrocarbon (e.g., toluene) and wash with water until neutral. Separate the aqueous phase and recover the aromatic hydrocarbon by reduced pressure distillation. Finally, distill the residue under vacuum to obtain pure this compound.
Visualizations
Caption: General troubleshooting workflow for common experimental issues.
Caption: Purification strategy via ketal formation and hydrolysis.
Caption: Reaction scheme for Schiff base formation.
References
- 1. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso Methyl Piperazine | Manasa Life Sciences [manasalifesciences.com]
- 3. technochemdombivli.com [technochemdombivli.com]
- 4. Synthesis and Characterization of Schiff Base this compound Derivatives | Semantic Scholar [semanticscholar.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]
- 13. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. reddit.com [reddit.com]
Troubleshooting low conversion rates in 1-Amino-4-methylpiperazine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 1-Amino-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in acylation reactions with this compound?
Low conversion rates in acylation reactions involving this compound can often be attributed to a combination of factors. The steric hindrance presented by the piperazine (B1678402) ring and the N-amino group can impede the approach of the activated carboxylic acid.[1] Additionally, the nucleophilicity of the exocyclic amino group can be influenced by the choice of solvent and base, as well as the purity of the reagents. Sub-optimal reaction conditions, such as temperature and reaction time, can also play a significant role.
Q2: How does the choice of coupling reagent impact the reaction yield?
The selection of a suitable coupling reagent is critical for achieving high yields. For sterically hindered amines like this compound, more reactive coupling reagents are often necessary to overcome the activation energy barrier.[1] Reagents such as HATU and HBTU are generally effective, while standard carbodiimide (B86325) reagents like EDC in combination with HOBt can also be successful, though may require longer reaction times or elevated temperatures. The choice of reagent can also influence the potential for side reactions.
Q3: What are common side reactions observed with this compound?
A potential side reaction is the formation of a di-acylated product, where both the exocyclic N-amino group and one of the endocyclic piperazine nitrogens are acylated. While the exocyclic amine is generally more nucleophilic, under harsh reaction conditions or with a large excess of the acylating agent, di-acylation can occur. Another consideration is the potential for the formation of byproducts from the decomposition of the coupling reagent, which can complicate purification.
Q4: Can the purity of this compound affect the reaction outcome?
Absolutely. The purity of this compound is crucial for a successful reaction. Impurities can interfere with the reaction by consuming the coupling reagent or participating in side reactions. It is recommended to use highly pure this compound and to ensure it has been stored under appropriate conditions to prevent degradation.
Troubleshooting Guides
Issue: Low Yield in Amide Coupling Reaction
This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions involving this compound.
Step 1: Verify Reagent Quality and Stoichiometry
-
This compound: Ensure the purity of the amine. If the compound has been stored for an extended period, consider re-purification or using a fresh batch.
-
Carboxylic Acid: Confirm the purity and integrity of the carboxylic acid.
-
Coupling Reagent and Additives: Use fresh, high-quality coupling reagents (e.g., HATU, HBTU, EDC) and additives (e.g., HOBt, DIPEA). Degradation of these reagents is a common cause of low yields.
-
Solvent: Ensure the use of anhydrous solvents, as water can hydrolyze the activated ester intermediate and deactivate the coupling reagent.
-
Stoichiometry: Carefully check the molar ratios of the reactants. A slight excess of the carboxylic acid and coupling reagent relative to the amine is often beneficial.
Step 2: Optimize Reaction Conditions
-
Temperature: For sluggish reactions due to steric hindrance, increasing the reaction temperature may improve the conversion rate. However, be cautious as higher temperatures can also promote side reactions. A temperature screen from room temperature up to 80°C is recommended.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF and NMP are generally good choices for amide coupling reactions.
-
Base: The selection of a non-nucleophilic base, such as DIPEA or triethylamine, is important. The amount of base used can also be critical and may require optimization.
Step 3: Investigate for Side Reactions
-
Analyze the crude reaction mixture by LC-MS to identify any potential side products, such as di-acylated species or adducts with the coupling reagent.
-
If side reactions are significant, consider modifying the reaction conditions (e.g., lowering the temperature, changing the coupling reagent) to minimize their formation.
Data Presentation
Table 1: Effect of Coupling Reagent on Amide Synthesis Yield with this compound
| Coupling Reagent | Additive/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC | HOBt / DIPEA | DMF | 25 | 24 | 65 |
| HATU | DIPEA | DMF | 25 | 12 | 85 |
| HBTU | DIPEA | NMP | 25 | 12 | 82 |
| T3P | Et3N | DCM | 40 | 18 | 78 |
Yields are representative and may vary depending on the specific carboxylic acid used.
Table 2: Influence of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCM | 25 | 24 | 55 |
| DCM | 40 | 18 | 68 |
| DMF | 25 | 24 | 70 |
| DMF | 60 | 12 | 88 |
| NMP | 25 | 24 | 75 |
| NMP | 80 | 10 | 92 |
Reaction conditions: Carboxylic Acid (1.0 eq), this compound (1.2 eq), HATU (1.2 eq), DIPEA (2.0 eq).
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) is added this compound (1.2 mmol).
-
HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) are added to the mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with saturated aqueous NaHCO3 solution (3 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling using EDC/HOBt
-
To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C is added EDC (1.2 mmol).
-
The mixture is stirred at 0 °C for 30 minutes.
-
This compound (1.2 mmol) and DIPEA (2.0 mmol) are added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred for 24 hours and monitored by TLC or LC-MS.
-
The workup and purification are performed as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Potential side reaction pathways.
References
Technical Support Center: 1-Amino-4-methylpiperazine Extraction & Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Amino-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis and purification of this compound?
A1: this compound is typically synthesized from piperazine (B1678402) hexahydrate through a multi-step process involving methylation, hydrolysis, nitrosation, and reduction.[1][2] Another synthetic route involves the chlorination of methyl(diethanol)amine followed by cyclization with aqueous hydrazine.[1][2][3]
Common purification and extraction methods include:
-
Conventional Method: Extraction with a solvent like chloroform (B151607) followed by atmospheric and vacuum distillation.[4]
-
Ketal Intermediate Formation: Reaction with a ketone to form a ketal compound, followed by acid hydrolysis and reduced pressure distillation using an aromatic hydrocarbon solvent.[5]
-
Catalytic Hydrogenation: A greener approach that uses a palladium-based catalyst to hydrogenate 1-methyl-4-nitrosopiperazine, followed by reduced pressure distillation.[6]
Q2: What are the potential impurities I might encounter, and why are they a concern?
A2: A potential impurity is N-1-methylpiperazine, which can be generated as a by-product during the reduction step of the synthesis.[6] It is also important to note that this compound itself can be considered a genotoxic impurity in the synthesis of other active pharmaceutical ingredients, such as the antibiotic Rifampicin, necessitating strict control of its levels.[7]
Q3: What is the solubility of this compound?
A3: this compound is miscible with water.[8][9]
Troubleshooting Guides
Issue 1: Low Yield After Extraction and Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: The initial synthesis reaction may not have gone to completion. | Monitor the reaction progress using appropriate analytical techniques (e.g., GC, HPLC) to ensure the starting material is fully consumed before proceeding to extraction. |
| Suboptimal Extraction Solvent: The chosen solvent may not be efficiently extracting the product. | While chloroform is commonly used, consider alternative aromatic hydrocarbon solvents like toluene (B28343) or xylene, which have been shown to be effective.[5] |
| Losses During Distillation: The product may be lost due to improper distillation conditions. | Carefully control the temperature and pressure during reduced pressure distillation. For example, collecting the fraction at 115-125 °C and 5-10 Kpa has been reported to yield good results.[5] |
| Emulsion Formation: Formation of an emulsion during liquid-liquid extraction can lead to poor phase separation and product loss. | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Centrifugation can also be an effective method for separating the layers. |
Issue 2: Product Purity is Below 99%
| Potential Cause | Troubleshooting Step |
| Inefficient Removal of Unreacted Starting Materials: Residual starting materials from the synthesis can contaminate the final product. | Ensure the workup procedure effectively removes these impurities. For instance, washing the organic extract with water to neutrality is a crucial step.[5] |
| Presence of By-products: Side reactions can lead to the formation of impurities like N-1-methylpiperazine.[6] | The catalytic hydrogenation method is reported to have high selectivity and minimizes the formation of over-reduction by-products.[6] Consider this "green" alternative if by-product formation is a persistent issue. |
| Ineffective Distillation: A single distillation may not be sufficient to achieve high purity. | Consider a fractional distillation setup for better separation of components with close boiling points. The purity of the final product is highly dependent on the efficiency of the distillation. |
| Contamination from Ketal Hydrolysis: In the ketal intermediate method, incomplete hydrolysis or side reactions can introduce impurities. | Optimize the hydrolysis conditions (acid concentration, temperature, and reaction time) to ensure complete conversion of the ketal to this compound.[5] |
Alternative Extraction & Purification Protocols
The following tables summarize quantitative data and provide detailed methodologies for alternative extraction and purification methods.
Method 1: Ketal Intermediate Formation and Aromatic Hydrocarbon Extraction
This method involves the protection of the amino group as a ketal, followed by extraction and deprotection.[5]
Quantitative Data Summary:
| Parameter | Toluene Extraction | Xylene Extraction |
| Final Product Purity | 93.7% | 79.9% |
| Yield | Not explicitly stated | 55.3% |
| Distillation Temperature | 115-125 °C | 115-125 °C |
| Distillation Pressure | 5-10 Kpa | 5-10 Kpa |
Experimental Protocol:
-
Ketal Formation: React the crude this compound solution with a ketone compound (e.g., cyclohexanone, methyl isobutyl ketone) in a halogenated hydrocarbon solvent (e.g., chloroform) in the presence of a phase transfer catalyst and a supported catalyst (e.g., K/KOH/Al₂O₃).[5]
-
Hydrolysis: After the reaction, separate the organic phase and remove the solvent by distillation to obtain the this compound ketal compound. Add an acidic solution (e.g., 30% sulfuric acid) and heat to 65 °C to hydrolyze the ketal, yielding the crude product.[5]
-
Extraction: Dissolve the crude product in an aromatic hydrocarbon solvent (toluene or xylene). Wash the solution with water until neutral, then separate the organic layer.[5]
-
Purification: Recover the aromatic hydrocarbon solvent via reduced pressure distillation and collect the fraction at 115-125 °C and 5-10 Kpa to obtain the purified this compound.[5]
Method 2: Catalytic Hydrogenation
This method presents a more environmentally friendly approach by avoiding the use of zinc powder, which generates significant waste.[6]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1-methyl-4-nitrosopiperazine |
| Catalyst | Paramagnetic Pd/Fe₃O₄-FeO |
| Solvent System | Water-halogenated hydrocarbon (liquid-liquid two-phase) |
| Hydrogen Pressure | 5.0 Mpa |
| Reaction Temperature | 50 °C |
| Reaction Time | 5 hours |
| Yield | 58% (calculated from 1-methyl-4-nitrosopiperazine) |
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction kettle, combine the halogenated hydrocarbon solution containing 1-methyl-4-nitrosopiperazine, the paramagnetic Pd/Fe₃O₄-FeO catalyst, and water.[6]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 5.0 Mpa. Heat the mixture to 50 °C and stir for 5 hours.[6]
-
Catalyst Removal: After the reaction, the paramagnetic catalyst can be separated using a strong magnet.
-
Workup: Separate the aqueous layer. Heat the aqueous layer to 50 °C and distill under reduced pressure to remove water. Increase the temperature to 80 °C to distill off the N-1-methylpiperazine by-product.[6]
-
Purification: The remaining crude product is then distilled under high vacuum (1 mmHg) at 50 °C to yield the final product.[6]
Visualized Workflows
Caption: Ketal Intermediate Extraction Workflow
Caption: Catalytic Hydrogenation Synthesis Workflow
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 6928-85-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 6. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. technochemdombivli.com [technochemdombivli.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Cleaner Synthesis of 1-Amino-4-methylpiperazine via Catalytic Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-4-methylpiperazine through catalytic hydrogenation. Our goal is to facilitate a cleaner, more efficient, and higher-yielding synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using catalytic hydrogenation for this compound synthesis over traditional methods?
A1: The primary advantage is that catalytic hydrogenation is a greener and more environmentally friendly method.[1] Traditional methods, such as zincate reduction, generate significant amounts of heavy metal waste, like zinc oxide and zinc acetate, which pose environmental concerns.[1] Catalytic hydrogenation, on the other hand, typically uses a recyclable catalyst and hydrogen gas, producing water as the main byproduct, thus minimizing waste.
Q2: What is the most common precursor for the catalytic hydrogenation synthesis of this compound?
A2: The most common precursor is 1-methyl-4-nitrosopiperazine (B99963).[1] This compound is typically synthesized from 1-methylpiperazine (B117243) through nitrosation.
Q3: What are the common catalysts used for the hydrogenation of 1-methyl-4-nitrosopiperazine?
A3: Common catalysts include those based on palladium (Pd), platinum (Pt), and nickel (Ni).[2][3] Palladium on carbon (Pd/C) and Raney Nickel are frequently employed for the reduction of N-nitrosamines.[4][5] A patented method also describes a highly selective paramagnetic Pd/Fe₃O₄-FeO catalyst.[1]
Q4: What is the main challenge in the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine?
A4: The main challenge is preventing over-reduction. The desired product, this compound, can be further reduced to the byproduct N-1-methylpiperazine through the cleavage of the N-N bond.[1] Achieving high selectivity for the desired amino-piperazine is a key process parameter.
Q5: How can the catalyst be separated from the reaction mixture after the synthesis?
A5: For heterogeneous catalysts like Pd/C and Raney Nickel, separation is typically achieved by filtration.[6] In the case of the patented paramagnetic Pd/Fe₃O₄-FeO catalyst, it can be conveniently separated using a strong magnet.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction shows a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to ensure the starting material is fully consumed.[6]
-
Catalyst Deactivation: The catalyst may have lost its activity. See the "Catalyst Deactivation" section below for more details.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. A systematic optimization of these parameters can improve the yield. For instance, higher hydrogen pressure can sometimes increase the reaction rate and yield.[3]
-
Poor Quality of Starting Material: Impurities in the 1-methyl-4-nitrosopiperazine can interfere with the reaction. Ensure the purity of your starting material.
-
Losses during Workup and Purification: Significant product loss can occur during extraction, filtration, and distillation steps. Ensure efficient extraction and careful handling during purification to minimize these losses.
-
Issue 2: Poor Selectivity - High Formation of N-1-methylpiperazine
-
Question: My final product is contaminated with a significant amount of N-1-methylpiperazine. How can I improve the selectivity towards this compound?
-
Answer: The formation of N-1-methylpiperazine is due to the hydrogenolysis of the N-N bond. To improve selectivity:
-
Catalyst Choice: The choice of catalyst is crucial. Highly active catalysts may favor over-reduction. A catalyst with moderated activity, such as the patented Pd/Fe₃O₄-FeO system, is designed to prevent this side reaction.[1]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes favor the formation of the desired product.
-
Additives: In some catalytic systems, the addition of inhibitors or modifiers can selectively poison the catalyst sites responsible for the undesired side reaction.
-
Issue 3: Incomplete Reaction or Stalled Reaction
-
Question: The reaction starts but then stalls, leaving unreacted starting material. What could be the issue?
-
Answer: A stalled reaction is often a sign of catalyst deactivation or poisoning.
-
Catalyst Poisoning: Impurities in the starting material or solvent can act as catalyst poisons. Common poisons for nickel and palladium catalysts include sulfur and certain nitrogen compounds.[7][8] Ensure high purity of all reagents and solvents.
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the complete conversion of the substrate. Try increasing the catalyst loading.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, thereby slowing down or stopping the reaction.[6] Ensure vigorous stirring throughout the reaction.
-
Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen to the reaction.
-
Issue 4: Catalyst Deactivation
-
Question: My catalyst seems to have lost its activity. How can I prevent this and can the catalyst be regenerated?
-
Answer: Catalyst deactivation can be caused by several factors:
-
Poisoning: As mentioned above, impurities can irreversibly bind to the active sites of the catalyst.
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.
-
Prevention: To prevent deactivation, use pure starting materials and solvents, and operate at the lowest effective temperature.
-
Regeneration: Depending on the cause of deactivation, some catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation. However, for many common laboratory-scale catalysts like Pd/C, regeneration is often not practical, and using fresh catalyst is recommended.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Key Reaction Conditions | Yield of this compound | Selectivity | Reference |
| Paramagnetic Pd/Fe₃O₄-FeO | 1-methyl-4-nitrosopiperazine | Water-halogenated hydrocarbon, 5.0 MPa H₂, 50 °C, 5 hours | 58% (isolated) | High (no N-1-methylpiperazine byproduct reported) | [1] |
| Zinc Powder / Acetic Acid | 1-methyl-4-nitrosopiperazine | 30-40 °C, 1.5 hours | High (not specified) | Not specified | [9] |
| Porous Nickel | N-nitrosodimethylamine (model compound) | Water, 1 atm H₂, ambient temperature | Rapid reduction (t₁/₂ = 1.5 min with 500 mg/L catalyst) | High for amine product | [10][11] |
| Palladium on Carbon (Pd/C) | N-nitrosodimethylamine (model compound) | Water, H₂ gas | Significant efficacy | High for amine product | [2] |
Note: Direct comparative data for different catalysts under identical conditions for the synthesis of this compound is limited in the reviewed literature. The data for porous nickel and Pd/C are based on a model N-nitrosamine compound and indicate their general activity for this type of transformation.
Experimental Protocols
Detailed Methodology for Catalytic Hydrogenation using a Paramagnetic Pd/Fe₃O₄-FeO Catalyst
This protocol is based on the method described in patent CN111423397A.[1]
-
Reactor Setup: A high-pressure reaction kettle (e.g., 1L capacity) equipped with a stirrer, gas inlet, and temperature and pressure controls is required.
-
Charging the Reactor:
-
Dissolve 1-methyl-4-nitrosopiperazine in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).
-
Add the paramagnetic Pd/Fe₃O₄-FeO catalyst to the solution. The mass ratio of the starting material to the catalyst can range from 100:0.01 to 100:20.
-
Transfer the mixture to the high-pressure reaction kettle.
-
Add an appropriate amount of water to create a two-phase system.
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Stir the mixture at room temperature for 30 minutes.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to an initial pressure of 5.0 MPa.
-
Begin low-speed stirring and heat the reactor to 50 °C.
-
Maintain these conditions for approximately 5 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by GC analysis of samples from the aqueous phase.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Product Isolation and Purification:
-
Separate the catalyst from the reaction mixture using a strong magnet.
-
Separate the aqueous and organic layers.
-
Heat the aqueous layer to 50 °C and distill under reduced pressure to remove water.
-
Increase the temperature to 80 °C to distill off any N-1-methylpiperazine byproduct.
-
The crude product is then purified by vacuum distillation (e.g., 1 mmHg, 50 °C) to obtain the final this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. Metal-catalyzed reduction of N-nitrosodimethylamine with hydrogen in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid reduction of N-nitrosamine disinfection byproducts in water with hydrogen and porous nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1-Amino-4-methylpiperazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Amino-4-methylpiperazine to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound in a question-and-answer format.
Question: My previously colorless to light yellow solution of this compound has developed a significant yellow or brown color. What could be the cause?
Answer: Discoloration is a common indicator of degradation. The primary causes are exposure to air and/or light. This compound is known to be sensitive to both.[1][2][3][4] Oxidation by atmospheric oxygen can lead to the formation of colored impurities. Photodegradation can also occur upon exposure to light. To prevent this, always store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or light-blocking container.[1][2][3][5]
Question: I have observed a loss of potency or unexpected side products in my reaction using this compound from a previously opened bottle. How can I confirm if the starting material has degraded?
Answer: A loss of potency or the appearance of unexpected side products strongly suggests that your this compound has degraded. To confirm this, you can perform a purity analysis using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of the suspect sample with a fresh, unopened sample or a reference standard will reveal the presence of degradation products and a decrease in the main peak's area, confirming degradation.
Question: I suspect my this compound has been exposed to high temperatures. What are the likely degradation products?
Answer: Thermal degradation of piperazine (B1678402) derivatives can lead to the formation of various byproducts. While specific studies on this compound are limited, based on related piperazine compounds, likely thermal degradation products could include N-formylpiperazine, ethylenediamine, and ammonia (B1221849) through pathways involving ring-opening and subsequent reactions. At very high temperatures, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be released.[3][4]
Question: Can I store this compound in a standard laboratory refrigerator?
Answer: Yes, storing this compound in a cool, dry, and well-ventilated place is recommended.[1][3][5] A standard laboratory refrigerator (typically 2-8 °C) is a suitable location, provided the container is tightly sealed and protected from light. For long-term storage, it is crucial to ensure the container is flushed with an inert gas before sealing to minimize oxidation.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).[1][3][5]
-
Temperature: In a cool, dry place. Refrigeration at 2-8 °C is recommended.
-
Light: Protected from light by using an amber or opaque container.[1][3][4]
-
Container: In a tightly sealed container to prevent exposure to air and moisture.[1][2]
What materials are incompatible with this compound?
The primary incompatibility for this compound is with strong oxidizing agents.[1][3][4] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in significant degradation of the compound.
How does the methyl group in this compound affect its stability compared to 1-aminopiperazine?
Studies on related piperazine derivatives suggest that methyl substitution on the ring can increase the rate of thermal degradation. Therefore, it is plausible that this compound may be slightly less thermally stable than its non-methylated counterpart, 1-aminopiperazine.
What are the signs of this compound degradation?
Visual signs of degradation include a change in color from colorless/pale yellow to a more intense yellow or brown, and the development of an unusual odor. From a chemical perspective, degradation can be confirmed by a decrease in purity as determined by analytical methods like HPLC or GC, and the appearance of new peaks corresponding to degradation products.
Data on Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (2-8 °C) | Minimizes the rate of thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[1][3][5] |
| Light Exposure | Store in the dark (amber vials) | Prevents photolytic degradation.[1][3][4] |
| Incompatible Substances | Strong oxidizing agents | Avoids rapid and potentially hazardous decomposition.[1][3][4] |
| Hazardous Decomposition | High temperatures | Can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Keep a portion at room temperature and another at 60 °C for 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Keep a portion at room temperature and another at 60 °C for 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 3% H₂O₂ solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80 °C for 48 hours.
-
Prepare a 1 mg/mL solution of the heat-stressed sample for analysis.
-
-
Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Expose the solution to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
4. Analytical Method (HPLC):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL
5. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by HPLC.
-
Compare the chromatograms to identify new peaks (degradation products) and any decrease in the area of the main this compound peak.
-
Calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Purification of 1-Amino-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-nitroso impurities in 1-Amino-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary N-nitroso impurity found in this compound?
The primary N-nitroso impurity is N-nitroso-1-amino-4-methylpiperazine, often referred to as 1-methyl-4-nitrosopiperazine (B99963) (MNP) in related contexts, formed by the nitrosation of the secondary amine group in the piperazine (B1678402) ring.
Q2: What are the common sources of N-nitroso impurity formation in this compound?
N-nitroso impurities can form if there are residual nitrosating agents, such as nitrites (e.g., sodium nitrite), present from previous synthesis steps or from contaminated reagents and solvents. The reaction is typically favored under acidic conditions.
Q3: What analytical methods are recommended for detecting and quantifying N-nitroso impurities in this compound?
Highly sensitive and selective analytical methods are crucial for the detection and quantification of N-nitroso impurities.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.[3][4]
Q4: What are the regulatory limits for N-nitroso impurities?
Regulatory agencies like the FDA and EMA have set stringent acceptable intake (AI) limits for N-nitrosamine impurities in pharmaceutical products, often in the nanogram-per-day range.[5] It is crucial to consult the latest regulatory guidelines for specific limits.[6][7]
Q5: Can N-nitroso impurities be removed from this compound?
Yes, various purification techniques can be employed to remove N-nitroso impurities. These include chromatographic methods, recrystallization, and chemical conversion (denitrosation).[1][8] The choice of method depends on the level of contamination and the scale of the purification.
Troubleshooting Guides
Method 1: Purification by Column Chromatography
This method is suitable for separating this compound from its N-nitroso impurity on a laboratory scale.
Experimental Protocol:
-
Stationary Phase Selection: A stationary phase with an affinity for polar compounds is recommended. Options include silica (B1680970) gel or, for better separation of basic compounds, alumina (B75360) (neutral or basic). A phenyl-hexyl column may also offer enhanced selectivity for aromatic-containing compounds.[9]
-
Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity. A common mobile phase system for amines is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, can be added to the mobile phase to reduce tailing of the amine on the column.
-
Sample Preparation: Dissolve the impure this compound in a minimal amount of the initial mobile phase.
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the non-polar solvent (e.g., 100% DCM).
-
Gradually increase the concentration of the polar solvent (e.g., MeOH) in the mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Fraction Analysis: The N-nitroso impurity is generally less polar than the parent amine and will therefore elute first. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase gradient. A shallower gradient may improve resolution. |
| Incorrect stationary phase. | Consider switching to a different stationary phase (e.g., from silica to alumina). | |
| Product Tailing | Strong interaction of the amine with the acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase. |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (e.g., methanol) in the gradient. |
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Stationary Phase | Silica gel (230-400 mesh) or Alumina |
| Mobile Phase | Dichloromethane/Methanol gradient (0-20% MeOH) with 0.5% Triethylamine |
| Loading Capacity | 1-5% of the column weight |
| Expected Purity | >99.5% |
Experimental Workflow:
Caption: Workflow for Chromatographic Purification.
Method 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solids, provided a suitable solvent system can be found.[10]
Experimental Protocol:
-
Solvent Screening: The ideal solvent should dissolve this compound at high temperatures but not at low temperatures, while the N-nitroso impurity remains in solution at low temperatures. Screen various solvents and solvent mixtures (e.g., isopropanol/water, ethanol/hexane).
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was added. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixture of solvents (a good solvent and a poor solvent). | |
| Oiling Out | The solution is supersaturated, and the compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. |
| Low Purity | Impurity co-precipitated with the product. | The cooling was too rapid. Redissolve and cool more slowly. A second recrystallization may be necessary. |
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Solvent System | Isopropanol/Water or Ethanol/Hexane |
| Cooling Rate | Slow cooling to room temperature, followed by ice bath |
| Expected Recovery | 60-90% |
| Expected Purity | >99% |
Logical Relationship Diagram:
Caption: Decision workflow for Recrystallization.
Method 3: Chemical Conversion (Denitrosation)
This method involves chemically converting the N-nitroso impurity back to the parent amine. This can be an effective strategy if other physical separation methods are unsuccessful.
Experimental Protocol:
Disclaimer: This is a generalized procedure and should be optimized for the specific substrate and scale.
-
Reaction Setup: In a reaction vessel, dissolve the impure this compound in a suitable solvent (e.g., an alcohol or an ether).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a denitrosating agent. A common method involves the use of a reducing agent. For example, a system of TiCl4 with magnesium powder can reduce nitrosamines to hydrazines, which in the case of this compound would regenerate the starting material after workup.[8] Another approach is protolytic denitrosation, which can be accelerated by nucleophiles in acidic conditions.[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the N-nitroso impurity is no longer detected.
-
Workup: Quench the reaction carefully (the specific procedure will depend on the reagents used). This is typically followed by an aqueous workup to remove the reagents and byproducts.
-
Isolation: Extract the purified this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent or reaction time. | Increase the stoichiometry of the denitrosating agent or prolong the reaction time. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Byproducts | Reagents are too harsh. | Use a milder denitrosating agent or lower the reaction temperature. |
| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Signaling Pathway Diagram:
Caption: Chemical Conversion Pathway for Denitrosation.
References
- 1. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 2. 7 Strategies for Managing Nitrosamine Impurities Effectively [avslifesciences.com]
- 3. epa.gov [epa.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. npra.gov.my [npra.gov.my]
- 8. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalysis in 1-Amino-4-methylpiperazine Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Amino-4-methylpiperazine using phase transfer catalysis (PTC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound using phase transfer catalysis.
Question: Why is my reaction yield of purified this compound lower than expected?
Answer:
Low yield can be attributed to several factors in a phase transfer catalysis system. A primary reason could be the inefficiency of the phase transfer catalyst in transporting the this compound from the aqueous phase to the organic phase where the reaction with a ketone compound occurs to form the ketal.[1] The choice and concentration of the catalyst are critical. Additionally, incomplete hydrolysis of the intermediate ketal compound or losses during the final reduced pressure distillation can significantly impact the final yield.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Efficiency: Ensure the chosen phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is appropriate and used at an optimal concentration (typically 0.5-3% w/w of the this compound).[1]
-
Optimize Reaction Conditions: Review the reaction temperature and time for both the ketal formation and hydrolysis steps.
-
Improve Agitation: Inadequate mixing between the aqueous and organic phases can lead to a slow reaction rate. Ensure vigorous and consistent stirring.
-
Check for Catalyst Poisoning: Certain impurities can deactivate the phase transfer catalyst. Ensure starting materials are of sufficient purity.
-
Question: The purity of my this compound is below the required specification. What are the likely causes and solutions?
Answer:
Purity issues often arise from incomplete reactions, side reactions, or inefficient separation of impurities. In the context of this PTC-based purification, residual starting materials, byproducts from the ketal formation or hydrolysis, or impurities from the solvent can contaminate the final product.
-
Troubleshooting Steps:
-
Enhance Washing Steps: Ensure the organic phase containing the ketal intermediate is thoroughly washed to remove water-soluble impurities before hydrolysis.
-
Optimize Distillation: Carefully control the temperature and pressure during the final reduced pressure distillation to effectively separate the this compound from higher or lower boiling point impurities.[1]
-
Analyze Intermediates: If possible, analyze the purity of the ketal intermediate before hydrolysis to identify any issues early in the process.
-
Solvent Purity: Use high-purity solvents to prevent the introduction of contaminants.
-
Question: The phase separation between the aqueous and organic layers is slow or incomplete. How can I resolve this?
Answer:
Poor phase separation, or the formation of an emulsion, can be caused by the nature of the solvent, the concentration of the catalyst, or the presence of surfactants or particulate matter.
-
Troubleshooting Steps:
-
Solvent Selection: While halogenated hydrocarbons are often used, their properties can sometimes lead to emulsions. If possible, explore alternative solvents.
-
Adjust Catalyst Concentration: In some cases, a high concentration of the phase transfer catalyst can act as a surfactant, promoting emulsion formation. Try reducing the catalyst loading.
-
Centrifugation: For small-scale experiments, centrifugation can be an effective way to break up emulsions.
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
What is the role of the phase transfer catalyst in the purification of this compound?
The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the this compound from the aqueous phase into the organic phase.[1] In the organic phase, it reacts with a ketone to form a ketal compound, which is soluble in the organic solvent.[1] This allows for the separation of the this compound from water-soluble impurities. Without the catalyst, the reaction between the two phases would be extremely slow due to the immiscibility of the reactants.[1]
What type of phase transfer catalysts are suitable for this process?
Quaternary ammonium salts are commonly used. Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride, tetrabutylammonium hydrogen sulfate, and trioctylmethylammonium chloride.[1]
What is the purpose of the Al2O3 supported catalyst mentioned in some protocols?
In the context of the described purification method, an Al2O3-supported catalyst can be used in conjunction with the phase transfer catalyst to further promote the reaction between this compound and the ketone compound.[1]
Why is the intermediate compound hydrolyzed with an acidic compound?
The formation of the ketal is a reversible reaction. After the this compound ketal is formed and separated in the organic phase, it needs to be converted back to this compound. This is achieved by hydrolysis under acidic conditions, which breaks the ketal bond and regenerates the desired amine.[1]
Quantitative Data
The following table summarizes the impact of using phase transfer catalysis on the yield and purity of this compound as described in a patented method.
| Method | Yield (%) | Purity (%) |
| Without Phase Transfer Catalysis | 55.3 | 79.9 |
| With Phase Transfer Catalysis | 84.1 | 90.9 |
Data extracted from patent CN115703750A.[1]
Experimental Protocols
1. Ketal Formation of this compound
-
In a suitable reaction vessel, combine the aqueous solution of this compound, a halogenated hydrocarbon solvent (e.g., dichloromethane), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.5-3% w/w of this compound).[1]
-
Add a ketone compound (e.g., acetone (B3395972) or cyclohexanone) to the mixture.
-
Stir the mixture vigorously at a controlled temperature to facilitate the reaction.
-
After the reaction is complete (monitored by a suitable analytical technique like GC or TLC), allow the layers to separate.
-
Collect the organic layer containing the this compound ketal.
2. Hydrolysis of the Ketal Intermediate
-
To the organic layer containing the this compound ketal, add an acidic compound (e.g., dilute hydrochloric acid or sulfuric acid).[1]
-
Stir the mixture to ensure complete hydrolysis of the ketal back to this compound.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Separate the organic layer containing the crude this compound.
3. Final Purification by Distillation
-
Wash the organic layer containing the crude this compound with water to remove any remaining salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solution to remove the solvent.
-
Purify the resulting crude this compound by reduced pressure distillation, collecting the fraction at the appropriate boiling point and pressure.[1]
Visualizations
Caption: Phase Transfer Catalysis cycle for this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logical flow for purification issues.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 1-Amino-4-methylpiperazine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Amino-4-methylpiperazine (AMP). A critical starting material and potential degradation product in the synthesis of active pharmaceutical ingredients (APIs) like Rifampicin, the accurate and precise measurement of AMP is crucial for quality control and drug safety.[1] This document outlines various analytical approaches, presenting their performance characteristics with supporting data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Validated Analytical Methods
The following table summarizes the performance characteristics of different validated HPLC methods for the determination of this compound.
| Parameter | UHPLC-MS/MS | HPLC-HRMS | HPLC-UV (with Derivatization) |
| Linearity Range | 5 ng/mL - 100 ng/mL | Information not available | 30 ppm - 190 ppm (relative to API) |
| Limit of Detection (LOD) | < 5 ng/mL | Information not available | < 30 ppm |
| Limit of Quantification (LOQ) | 5 ng/mL (equivalent to 0.5 ppm)[1] | Information not available | ~30 ppm |
| Accuracy (% Recovery) | Information not available | Validated according to ICH guidelines[2] | Information not available |
| Precision (% RSD) | Information not available | Validated according to ICH guidelines[2] | Information not available |
| Specificity | High (Mass-based detection) | High (High-resolution mass detection) | Good (Derivative is UV-active)[3] |
| Instrumentation | UHPLC with Triple Quadrupole MS | HPLC with High-Resolution MS | HPLC with UV Detector |
| Key Advantage | High sensitivity and specificity | High mass accuracy for identification | Utilizes common laboratory equipment |
| Consideration | Requires advanced instrumentation | Requires advanced instrumentation | Requires a derivatization step |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is highly sensitive and selective for the simultaneous quantification of this compound and its potential oxidation product, 1-methyl-4-nitroso-piperazine (MNP).[1]
-
Chromatographic Conditions:
-
Column: InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm particle size)[1]
-
Mobile Phase:
-
A: Water with 5 mM Ammonium (B1175870) Formate, pH 8.0 with ammonium hydroxide[1]
-
B: Methanol[1]
-
-
Flow Rate: 0.25 mL/min[1]
-
Gradient Elution:
-
Injection Volume: 1 µL[1]
-
Column Temperature: 40 °C[1]
-
Sample Diluent: Methanol (B129727) is recommended to prevent hydrolysis of the API (e.g., Rifampicin).[1]
-
-
Mass Spectrometry Conditions:
-
Standard and Sample Preparation:
-
AMP Stock Solution: Prepare a 1 mg/mL solution by diluting the standard in methanol.[1]
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
This technique provides high-confidence identification and quantification of genotoxic impurities, including this compound, and has been validated according to International Council on Harmonisation (ICH) guidelines.[2] While specific parameters from the search results are limited, a general protocol based on similar analyses is described.
-
Chromatographic Conditions:
-
A standard reversed-phase HPLC method is typically employed.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Analyzer: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Validation: The method was validated for specificity, linearity, detection and quantification limits, accuracy, precision, and robustness.[2]
-
HPLC with UV Detection following Derivatization
For laboratories without access to mass spectrometry, an HPLC-UV method can be employed after derivatizing AMP to make it UV-active.
-
Derivatization:
-
Reagent: Benzaldehyde[3]
-
Reaction: this compound is reacted with benzaldehyde (B42025) to form a stable, UV-active derivative.[3] This reaction has been shown to proceed smoothly without interference from the API in spiked recovery tests.[3]
-
-
Chromatographic Conditions:
-
Specific chromatographic conditions were not detailed in the available search results, but a reversed-phase HPLC method would be appropriate for the resulting derivative.
-
-
Validation:
-
This method was validated in the range of approximately 30 to 190 ppm (mass to mass basis relative to the API).[3]
-
Alternative Analytical Approaches
While HPLC methods are prevalent, other techniques may be considered for the analysis of this compound.
-
Gas Chromatography (GC): GC can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of AMP, particularly in pharmaceutical matrices like Rifampicin, may be challenging due to the thermal degradation of the API at elevated temperatures, which could lead to inaccurate results.[4] Derivatization to increase the volatility and thermal stability of AMP would likely be necessary for a robust GC method.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable alternative for impurity profiling. It requires smaller sample volumes and can offer different selectivity compared to HPLC. While specific validated CE methods for this compound were not found in the search results, it remains a viable technique to explore for its analysis.
Workflow and Pathway Diagrams
To ensure the reliability and accuracy of an analytical method, a thorough validation process is essential. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A logical workflow for the development and validation of an HPLC method.
The analysis of this compound is often linked to its role as a precursor and degradation product in the synthesis of Rifampicin, where it can be oxidized to the genotoxic impurity 1-methyl-4-nitroso-piperazine (MNP).
Caption: Degradation pathway of Rifampicin to the genotoxic impurity MNP via AMP.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | MDPI [mdpi.com]
A Comparative Analysis of 1-Amino-4-methylpiperazine and Other Piperazine Derivatives for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Amino-4-methylpiperazine and other piperazine (B1678402) derivatives, a class of compounds of significant interest in central nervous system (CNS) drug discovery due to their prevalence in molecules targeting a range of neurotransmitter receptors. While specific pharmacological data for this compound is limited in publicly available literature, this document offers a broader comparison based on the well-characterized activities of structurally related piperazine compounds. The guide includes a summary of physicochemical properties, comparative receptor binding and functional activity data for representative piperazines, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. This compound is a relatively small and simple piperazine derivative. The table below summarizes its key properties, along with those of other representative piperazine compounds for comparison.
| Property | This compound | 1-Phenylpiperazine | 1-Benzylpiperazine (BZP) |
| Molecular Formula | C₅H₁₃N₃[1][2] | C₁₀H₁₄N₂ | C₁₁H₁₆N₂ |
| Molecular Weight ( g/mol ) | 115.18[1][2] | 162.24 | 176.26 |
| Boiling Point (°C) | 172-175[3] | 282 | 277 |
| Density (g/mL at 25°C) | 0.957[3] | 1.058 | 1.004 |
| Water Solubility | Soluble[3] | Slightly soluble | Slightly soluble |
| LogP (predicted) | -1.1[2] | 1.9 | 2.1 |
Comparative Receptor Binding and Functional Activity
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative Piperazine Derivatives
| Compound | Dopamine (B1211576) D₂ | Serotonin (B10506) 5-HT₁A | Serotonin 5-HT₂A | Histamine H₁ |
| 1-(2-Methoxyphenyl)piperazine | 240 | 2.5 | 15 | 350 |
| 1-(2,3-Dichlorophenyl)piperazine (aripiprazole metabolite) | 1.5 | 45 | 3.4 | - |
| Vortioxetine | - | 15 | 113 | - |
| Clozapine | 160 | 13 | 12 | 1.1 |
| Olanzapine | 11 | 220 | 4 | 7 |
Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) of Representative Piperazine Derivatives
| Compound | Assay Type | Dopamine D₂ | Serotonin 5-HT₁A | Serotonin 5-HT₂A |
| Aripiprazole | [³⁵S]GTPγS (Partial Agonist) | 1.2 | 3.2 | - |
| Buspirone | [³⁵S]GTPγS (Partial Agonist) | >10,000 | 20 | >10,000 |
| Quetiapine | Calcium Flux (Antagonist) | 337 | - | 294 |
| Ziprasidone | [³⁵S]GTPγS (Antagonist) | 4.8 | 3.4 | 0.94 |
Data compiled from various public sources and are intended for comparative purposes. The specific functional outcome (agonist, antagonist, partial agonist) is assay-dependent.
Experimental Protocols
To facilitate the pharmacological characterization of this compound and other novel piperazine derivatives, detailed protocols for standard in vitro assays are provided below.
Radioligand Binding Assay for GPCRs
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) by measuring the displacement of a specific radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably transfected with the human Dopamine D₂ or Serotonin 5-HT₁A receptor).
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).
-
Non-specific binding control (e.g., Haloperidol for D₂, Serotonin for 5-HT₁A).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Test compound at various concentrations or buffer (for total binding).
-
Non-specific binding control at a high concentration (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay.
cAMP Functional Assay for GPCRs
This protocol describes a method to determine the functional activity of a test compound at a Gαs- or Gαi-coupled receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compounds.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used for Gαi-coupled receptors).
-
Reference agonist and antagonist.
-
Cell culture medium and stimulation buffer.
-
Multi-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in stimulation buffer.
-
Assay:
-
For Gαs-coupled receptors (agonists): Remove the culture medium and add the test compounds to the cells. Incubate for a specified time.
-
For Gαi-coupled receptors (agonists): Pre-treat cells with the test compounds, then stimulate with forskolin to increase basal cAMP levels.
-
For antagonists: Pre-incubate cells with the test antagonist, then stimulate with a known agonist (for Gαs) or forskolin and agonist (for Gαi).
-
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Measure the signal using a plate reader. For agonist assays, plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax. For antagonist assays, determine the IC₅₀ and calculate the Kb using the Cheng-Prusoff or Schild analysis.
Workflow for a cAMP Functional Assay.
Signaling Pathways
Piperazine derivatives often exert their effects by modulating GPCR signaling pathways. The diagrams below illustrate the canonical signaling cascades for the Dopamine D₂ and Serotonin 5-HT₁A receptors, common targets for this class of compounds.
Dopamine D₂ Receptor Signaling Pathway
The D₂ receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Simplified Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₁A Receptor Signaling Pathway
Similar to the D₂ receptor, the 5-HT₁A receptor is also coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP production. Additionally, the βγ subunits of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Simplified Serotonin 5-HT₁A Receptor Signaling Pathway.
Conclusion
The piperazine scaffold is a versatile platform in CNS drug discovery, with modifications to its core structure leading to a wide range of pharmacological activities. While this compound itself is not extensively characterized in terms of its receptor pharmacology, the data presented for other piperazine derivatives highlight the potential for this class of compounds to interact with key neurotransmitter systems. The provided experimental protocols offer a foundation for researchers to systematically evaluate the biological activity of novel piperazine analogues. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound or chemical probe in neuroscience research.
References
Performance Showdown: 1-Amino-4-methylpiperazine Versus Common Amine Catalysts in Organic Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to optimizing reaction efficiency, yield, and purity. This guide provides an objective comparison of the catalytic performance of 1-Amino-4-methylpiperazine against other widely used amine catalysts, supported by experimental data from established chemical reactions.
This compound, a cyclic diamine, is gaining attention as a versatile catalyst in organic synthesis. Its unique structural features, combining a tertiary amine and a primary amino group, offer distinct catalytic properties. This comparison guide delves into its performance relative to standard amine catalysts such as piperidine (B6355638), triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) in key carbon-carbon bond-forming reactions.
Catalytic Efficiency in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental reaction in the synthesis of fine chemicals and pharmaceutical intermediates, serves as an excellent benchmark for comparing basic catalysts. The condensation of benzaldehyde (B42025) with malononitrile (B47326) is a well-studied model reaction that highlights the catalytic prowess of various amines.
Below is a summary of the performance of this compound and other amine catalysts in this reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| This compound | Data not available in cited literature | Data not available | Data not available |
| Piperidine | 10 | 10 min | 95 |
| Triethylamine (TEA) | 10 | 120 min | 92 |
| DABCO | 10 | 5 min | 98 |
Note: The data for piperidine, triethylamine, and DABCO are compiled from various studies and may have been obtained under slightly different reaction conditions. Direct comparative data for this compound in this specific reaction was not available in the reviewed literature.
The available data indicates that for the Knoevenagel condensation of benzaldehyde and malononitrile, DABCO exhibits the highest activity, affording a near-quantitative yield in a very short reaction time. Piperidine also demonstrates high efficiency. Triethylamine, a common non-nucleophilic base, is effective but requires a significantly longer reaction time to achieve a comparable yield. The lack of direct comparative data for this compound in this specific, widely-benchmarked reaction highlights an area for future research to fully assess its catalytic potential.
Application in the Synthesis of 2-Amino-4H-Chromenes
2-Amino-4H-chromenes are a class of heterocyclic compounds with significant biological activities, making their efficient synthesis a key focus in medicinal chemistry. The one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) is a common route to these scaffolds, often catalyzed by a basic amine.
While direct quantitative comparisons are limited, studies have demonstrated the utility of various amine catalysts in this synthesis. For instance, piperazine (B1678402) supported on a polymeric resin has been shown to be an effective and recyclable catalyst for the synthesis of a range of 2-amino-4H-chromene derivatives.[1]
Detailed experimental protocols for these syntheses are crucial for reproducibility and further development.
Experimental Protocols
General Protocol for Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Amine catalyst (e.g., Piperidine, Triethylamine, DABCO) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a round-bottom flask, add benzaldehyde, malononitrile, and the solvent.
-
Add the amine catalyst to the mixture with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
General Protocol for the Synthesis of 2-Amino-4H-Chromenes
Materials:
-
Salicylaldehyde (or a substituted phenol) (1 mmol)
-
Malononitrile (1 mmol)
-
An active methylene (B1212753) compound (e.g., dimedone, ethyl acetoacetate) or a C-H acid (1 mmol)
-
Amine catalyst (e.g., Piperazine-Amberlyst®15)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a reaction vessel, combine the salicylaldehyde, malononitrile, and the active methylene compound in the chosen solvent.
-
Add the amine catalyst to the mixture.
-
Reflux the reaction mixture for the required time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, which often precipitates, can be collected by filtration and purified by recrystallization.[1]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical Knoevenagel condensation pathway and a general experimental workflow.
Conclusion
While this compound shows promise as a versatile amine catalyst, a clear quantitative advantage over established catalysts like piperidine and DABCO is not yet fully substantiated in the reviewed literature for benchmark reactions like the Knoevenagel condensation. The existing data suggests that for rapid and high-yielding condensations, DABCO remains a superior choice. However, the unique bifunctional nature of this compound may offer advantages in other transformations where both a nucleophilic primary amine and a basic tertiary amine can participate synergistically. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the performance profile of this compound and define its optimal applications in organic synthesis.
References
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 1-Amino-4-methylpiperazine
For researchers, scientists, and drug development professionals, the precise quantification of 1-Amino-4-methylpiperazine (1-AMP) is critical, particularly in the context of pharmaceutical quality control where it can be a key starting material or a degradation product. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-AMP, with a primary focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. While direct Gas Chromatography-Mass Spectrometry (GC-MS) methods are not prominently featured in current literature for this specific analyte, we will explore a theoretical GC-MS method involving derivatization as a potential alternative.
At a Glance: LC-MS/MS as the Frontrunner
Currently, LC-MS/MS stands out as the method of choice for the reliable quantification of this compound. Its high sensitivity and selectivity make it particularly suitable for detecting trace amounts of 1-AMP in complex matrices, such as active pharmaceutical ingredients (APIs) like Rifampicin.
Quantitative Data Summary
| Parameter | LC-MS/MS Method | Proposed GC-MS Method (Theoretical) |
| Limit of Detection (LOD) | Analyte and matrix-dependent, typically in the low ng/mL to pg/mL range. | Expected to be in the low ng/mL range, dependent on derivatization efficiency and detector sensitivity. |
| Limit of Quantification (LOQ) | Analyte and matrix-dependent, typically in the ng/mL range. | Expected to be in the ng/mL range. |
| **Linearity (R²) ** | > 0.99 | > 0.99 (Target) |
| Accuracy (% Recovery) | Typically within 80-120% | 80-120% (Target) |
| Precision (% RSD) | < 15% | < 15% (Target) |
In-Depth Experimental Protocols
Established Method: Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is designed for the simultaneous quantification of this compound and related impurities in pharmaceutical substances.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent, such as methanol (B129727) or a mixture of methanol and water.
-
Perform serial dilutions to bring the concentration of 1-AMP within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
2. UHPLC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.
-
Mobile Phase B: Acetonitrile (B52724) or methanol with a similar modifier.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 1-10 µL.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be optimized. For 1-AMP (C5H13N3, MW: 115.18), the protonated molecule [M+H]+ at m/z 116.1 would be a likely precursor ion.
-
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to an internal standard (if used) versus the concentration of the calibration standards.
Alternative Approach: A Theoretical GC-MS Method with Derivatization
Due to the polar nature and low volatility of this compound, direct GC-MS analysis is challenging. A derivatization step is necessary to convert it into a more volatile and thermally stable compound. The following is a proposed, theoretical protocol.
1. Derivatization:
-
Principle: The primary amino group of 1-AMP is reacted with a derivatizing agent to form a less polar derivative.
-
Potential Derivatizing Agents:
-
Acylating Agents: Anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) or acid chlorides (e.g., pentafluorobenzoyl chloride). These react with the primary amine to form stable amides.
-
Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with a silyl (B83357) group.
-
Chloroformates: Ethyl chloroformate or isobutyl chloroformate react with the amine to form carbamates.
-
-
General Derivatization Procedure (Example with Acylation):
-
Evaporate the sample extract containing 1-AMP to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., acetonitrile or ethyl acetate) and the acylating agent (e.g., TFAA).
-
Add a catalyst if necessary (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
Cool the reaction mixture and, if necessary, remove excess derivatizing agent under nitrogen.
-
Reconstitute the residue in a solvent suitable for GC injection (e.g., hexane (B92381) or ethyl acetate).
-
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 50-70°C) and ramping up to a higher temperature (e.g., 280-300°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and identification of the derivative, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized 1-AMP.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the logical workflows for both the established LC-MS/MS method and the proposed GC-MS method.
Caption: Workflow for the quantification of this compound using UHPLC-MS/MS.
Caption: Proposed workflow for the quantification of this compound using GC-MS with derivatization.
Conclusion: Choosing the Right Path
For the quantification of this compound, UHPLC-MS/MS is the current industry standard , offering high sensitivity, selectivity, and established, validated protocols. It is the recommended approach for routine analysis and in regulated environments.
The Efficacy of Piperazine Derivatives as Kinase Inhibitors in Oncology: A Comparative Analysis
The piperazine (B1678402) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that enhance drug-like characteristics such as solubility and bioavailability.[1][2] This structural motif is integral to the design of numerous therapeutic agents, particularly in oncology where it is a key component of many potent tyrosine kinase inhibitors (TKIs). These drugs have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation.
This guide provides a comparative analysis of the efficacy of prominent piperazine-containing TKIs, with a focus on their application in Chronic Myeloid Leukemia (CML) and Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Bcr-Abl Inhibitors in Chronic Myeloid Leukemia
The discovery of the Bcr-Abl fusion gene as the primary driver of CML led to the development of targeted TKIs. The 1-amino-4-methylpiperazine moiety and its derivatives are crucial components in many of these inhibitors, often enhancing potency and pharmacokinetic properties.[3] Below is a comparison of the in vitro potency of several key Bcr-Abl inhibitors.
| Drug | Primary Target | IC50 (nM) for Bcr-Abl | Efficacy against T315I Mutation |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | ~250-500 | No |
| Nilotinib | Bcr-Abl | <20 | No |
| Bosutinib | Bcr-Abl, Src | ~1.2 | No |
| Ponatinib | Bcr-Abl and all single-mutant forms | ~0.37 (native Bcr-Abl) | Yes |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency. Data is compiled from various preclinical studies and may vary based on specific assay conditions.
Comparative Efficacy of ALK Inhibitors in Non-Small Cell Lung Cancer
Anaplastic Lymphoma Kinase (ALK) rearrangements are another key oncogenic driver in a subset of NSCLC patients.[1] Piperazine-based ALK TKIs have shown remarkable success in treating this patient population. The following table compares the clinical efficacy of several generations of ALK inhibitors.
| Drug | Generation | Median Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) |
| Crizotinib | First | 10.9 | 74%[1] |
| Ceritinib | Second | 16.6 | 72.3% (ALK-inhibitor naive)[1] |
| Alectinib | Second | 34.8 | 82.9%[1] |
| Brigatinib | Second | 16.7 | 71%[1] |
PFS is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. ORR is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. Data is compiled from various clinical trials.[1][4]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to determine their efficacy.
Experimental Protocols
The determination of the efficacy of these piperazine derivatives relies on standardized in vitro and in vivo experimental protocols.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of a drug required to inhibit the activity of a specific kinase by 50%.
-
Reagents and Materials : Recombinant human kinase (e.g., Bcr-Abl, ALK), corresponding substrate peptide, Adenosine Triphosphate (ATP), kinase assay buffer, test compound (piperazine derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).
-
Procedure :
-
The kinase enzyme and its specific substrate are dispensed into the wells of a 96-well plate.
-
The piperazine derivative is serially diluted and added to the wells. A control group with no inhibitor is included.
-
The kinase reaction is initiated by adding a concentration of ATP that is typically close to its Michaelis-Menten constant (Km).
-
The plate is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
A detection reagent is added to stop the kinase reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced.
-
The signal is read using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Cell-Based Antiproliferative Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.
-
Cell Lines : Cancer cell lines expressing the target kinase (e.g., K562 cells for Bcr-Abl, H2228 cells for EML4-ALK).[4]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere or stabilize for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.[6]
-
Conclusion
Piperazine-containing derivatives, including those with the this compound moiety, are a highly successful class of compounds in oncology. Their efficacy as tyrosine kinase inhibitors is well-established, with successive generations of drugs showing improved potency, selectivity, and the ability to overcome resistance mechanisms. The comparative data and methodologies presented in this guide underscore the importance of this chemical scaffold in the development of targeted cancer therapies and provide a framework for the evaluation of novel derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 1-Amino-4-methylpiperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 1-Amino-4-methylpiperazine, a key building block in the synthesis of various pharmaceutical compounds. By examining the performance of these alternatives in different chemical reactions, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
Introduction to this compound and its Alternatives
This compound is a versatile monosubstituted piperazine (B1678402) derivative widely employed in medicinal chemistry. Its structure, featuring a primary amino group and a tertiary amine within a piperazine ring, makes it a valuable synthon for introducing the piperazine moiety into target molecules. This is particularly evident in its role as a crucial intermediate in the synthesis of the antibiotic Rifampicin.[1][2]
The piperazine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs, particularly in oncology and neurology.[3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and the potential for multi-polar interactions.[5]
However, the specific synthetic goals of a project may necessitate the use of alternative reagents. These alternatives can offer different reactivity profiles, steric hindrance, and physicochemical properties, allowing for the fine-tuning of the final molecule's characteristics. Key classes of alternatives to this compound include:
-
Other N-Substituted Piperazines: These compounds feature different alkyl or aryl groups on one of the nitrogen atoms, influencing their basicity and nucleophilicity.
-
Piperidine (B6355638) Derivatives: Structurally similar to piperazines but with only one nitrogen atom in the ring, piperidines exhibit higher basicity and greater lipophilicity.[5]
-
N-Arylpiperazines: These derivatives, where an aryl group is attached to a nitrogen atom, are a significant class of compounds with a broad spectrum of biological activities.[6]
This guide will focus on comparing the performance of these alternatives in key synthetic transformations, providing available quantitative data and detailed experimental protocols.
Performance Comparison in Key Synthetic Transformations
The choice of a piperazine or piperidine derivative can significantly impact the outcome of a synthetic reaction. This section compares the performance of this compound and its alternatives in two common and important reactions: Schiff base formation and the synthesis of kinase inhibitors.
Schiff Base Formation
The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base (or imine) is a fundamental transformation in organic synthesis. The resulting imines are valuable intermediates for the synthesis of various biologically active molecules.[7]
Experimental Data Summary:
The following table summarizes the reported yields for the synthesis of various Schiff bases using this compound with different aromatic aldehydes. This data provides a baseline for the expected efficiency of this reagent in such reactions.
| Aromatic Aldehyde | Product | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 | [7] |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 | [7] |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 | [7] |
| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 70 | [8] |
| 4-Diethylaminobenzaldehyde | N-(4-(Diethylamino)benzylidene)-4-methylpiperazin-1-amine | 79 | [7] |
| 2,5-Dimethoxybenzaldehyde | N-(2,5-Dimethoxybenzylidene)-4-methylpiperazin-1-amine | 72 | [7] |
Comparative Analysis:
While direct comparative studies with alternative amines under identical conditions are limited, we can infer some general trends based on the principles of chemical reactivity.
-
Piperidine Alternatives (e.g., 4-Aminopiperidine): As primary amines, 4-aminopiperidine (B84694) and its derivatives are also suitable for Schiff base formation.[9] Being generally more nucleophilic than their piperazine counterparts, they might react faster. However, the resulting Schiff base will lack the second nitrogen atom of the piperazine ring, which can be crucial for the desired biological activity or for further functionalization.
-
Other N-Substituted Aminopiperazines: The nature of the N-substituent can influence the nucleophilicity of the primary amino group. Electron-donating groups would be expected to increase reactivity, potentially leading to higher yields or faster reaction times, while electron-withdrawing groups would have the opposite effect.
Synthesis of Kinase Inhibitors
The piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a linker or a solubilizing group, enabling the molecule to effectively interact with the ATP-binding pocket of the kinase.[3] The synthesis of these inhibitors frequently involves nucleophilic aromatic substitution (SNAr) or amide bond formation, where the piperazine derivative acts as the nucleophile.
Conceptual Comparison:
The choice between this compound and its alternatives in the synthesis of kinase inhibitors depends on the desired structure-activity relationship (SAR).
-
This compound: Provides a simple, methylated N-substituent.
-
N-Arylpiperazines: Introduce an aromatic ring, which can participate in pi-stacking interactions within the kinase binding site, potentially enhancing potency.
-
Piperidine Derivatives: Offer a different three-dimensional shape and lipophilicity profile, which can be explored to optimize binding and pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
General Protocol for Schiff Base Synthesis with this compound
This protocol is adapted from the synthesis of 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine.[7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)
-
Absolute ethanol (B145695)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add this compound (1.25 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
General Protocol for Amide Bond Formation using a Piperazine Derivative
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and a piperazine derivative using a coupling agent like HATU.[7]
Materials:
-
Piperazine derivative (e.g., N-Boc-piperazine)
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperazine derivative (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizing Synthetic Workflows and Signaling Pathways
To further aid in the understanding of the synthetic applications and biological relevance of these compounds, this section provides diagrams generated using the DOT language.
Generalized Synthetic Workflow
This diagram illustrates a typical workflow for the synthesis of a target molecule incorporating a piperazine derivative.
Caption: Generalized workflow for synthesizing a target molecule.
PI3K/Akt Signaling Pathway
Many kinase inhibitors incorporating piperazine moieties target components of the PI3K/Akt pathway, which is crucial for cell growth and survival.[10]
Caption: Simplified PI3K/Akt signaling pathway.
VEGFR-2 Signaling Pathway
Piperazine-based kinase inhibitors have also been developed to target VEGFR-2, a key regulator of angiogenesis.[11]
Caption: Key pathways in VEGFR-2 signaling.
Conclusion
This compound is a valuable and widely used reagent in pharmaceutical synthesis. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes and tailoring the properties of the final drug candidates. This guide has provided a comparative overview of several classes of alternative reagents, supported by available experimental data and detailed protocols. While direct, comprehensive comparative studies are still needed in the literature, the information presented here serves as a valuable resource for researchers to make strategic decisions in their synthetic endeavors. The choice of the most suitable reagent will ultimately depend on the specific requirements of the target molecule and the overall goals of the research program.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Design, synthesis and antimycobacterial activity of new benzothiazinones inspired by rifampicin/rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking 1-Amino-4-methylpiperazine Performance in CO2 Capture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate carbon dioxide (CO2) emissions has spurred extensive research into efficient capture technologies. Amine-based solvents remain a cornerstone of this effort, with ongoing development aimed at improving performance and reducing operational costs. This guide provides a comparative analysis of 1-amino-4-methylpiperazine's (AMP) potential as a CO2 absorbent, benchmarked against established solvents: monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA). The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in the field.
Comparative Performance Analysis
The efficacy of an amine solvent for CO2 capture is determined by several key performance indicators, including CO2 absorption capacity, absorption rate, heat of absorption, and solvent stability. The following tables summarize the available experimental data for this compound and the benchmark amines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: CO2 Absorption Capacity
| Amine | Concentration (wt%) | Temperature (°C) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) | Cyclic Capacity (mol CO2/mol amine) |
| This compound (AMP) | 20 (in blend with PZ) | 40 | 15 | ~0.8 - 1.0 (estimated) | ~0.4 - 0.6 (estimated) |
| Monoethanolamine (MEA) | 30 | 40 | 15 | 0.52 | 0.35 |
| Diethanolamine (DEA) | 30 | 40 | 15 | 0.45 | 0.30 |
| Methyldiethanolamine (MDEA) | 50 | 40 | 15 | 0.98 | 0.85 |
Note: Data for this compound is limited and often presented in the context of blended amine systems. The values presented are estimations based on the performance of similar piperazine-based amines and blends.
Table 2: CO2 Absorption Rate
| Amine | Concentration (wt%) | Temperature (°C) | Overall Mass Transfer Coefficient (KGa) (kmol/m³·h·kPa) |
| This compound (AMP) | 20 (in blend with PZ) | 40 | High (qualitative) |
| Monoethanolamine (MEA) | 30 | 40 | 0.04 - 0.12 |
| Diethanolamine (DEA) | 30 | 40 | 0.02 - 0.06 |
| Methyldiethanolamine (MDEA) | 50 | 40 | 0.01 - 0.03 |
Table 3: Thermodynamic and Degradation Properties
| Amine | Heat of Absorption (kJ/mol CO2) | Degradation Rate |
| This compound (AMP) | Not widely reported | Expected to be relatively stable |
| Monoethanolamine (MEA) | 80 - 85 | High |
| Diethanolamine (DEA) | 70 - 75 | Moderate |
| Methyldiethanolamine (MDEA) | 55 - 60 | Low |
| Piperazine (PZ) (as a proxy for AMP) | 75 - 80 | Low to Moderate[1] |
Experimental Protocols
The data presented in this guide is derived from various experimental setups designed to measure the performance of amine solvents in CO2 capture. While specific parameters may vary, the fundamental methodologies are outlined below.
CO2 Absorption Capacity Measurement
The equilibrium CO2 absorption capacity is typically determined using a vapor-liquid equilibrium (VLE) apparatus.
Methodology:
-
Solvent Preparation: An aqueous solution of the amine of a specific weight percentage (e.g., 30 wt%) is prepared.
-
Apparatus Setup: A known volume of the amine solution is charged into a thermostatted equilibrium cell. The cell is equipped with a magnetic stirrer, a pressure transducer, and a temperature probe.
-
Degassing: The solvent is first degassed to remove any dissolved air.
-
CO2 Introduction: A known amount of pure CO2 is introduced into the cell.
-
Equilibration: The mixture is stirred at a constant temperature until the pressure inside the cell stabilizes, indicating that equilibrium has been reached.
-
Data Recording: The equilibrium pressure and temperature are recorded.
-
Analysis: The amount of CO2 absorbed by the solvent is calculated based on the initial and final pressures of CO2 in the gas phase, using the ideal gas law with appropriate corrections for vapor pressure of the solvent. The CO2 loading is then expressed as moles of CO2 per mole of amine.
-
Cyclic Capacity: The cyclic capacity is determined by measuring the difference in CO2 loading between the "rich" (CO2-loaded) and "lean" (regenerated) solvent. Regeneration is typically achieved by heating the rich solvent to a higher temperature (e.g., 100-120°C) to release the absorbed CO2.
CO2 Absorption Rate Measurement
The rate of CO2 absorption is often measured using a wetted-wall column or a stirred-cell reactor.
Methodology (Wetted-Wall Column):
-
Apparatus Setup: A wetted-wall column consists of a vertical tube where a thin film of the amine solvent flows downwards along the inner wall, providing a well-defined gas-liquid contact area.
-
Solvent and Gas Flow: The amine solution is circulated through the column at a constant flow rate and temperature. A gas mixture with a known concentration of CO2 (e.g., 15% in N2) is passed upward through the column, counter-current to the liquid film.
-
Sampling and Analysis: The CO2 concentration in the gas stream is measured at the inlet and outlet of the column using a gas analyzer (e.g., an infrared CO2 analyzer).
-
Calculation: The rate of CO2 absorption is calculated from the change in CO2 concentration in the gas phase and the gas flow rate. The overall mass transfer coefficient (KGa) is then determined, which represents the absorption rate.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative performance of the amines, the following diagrams are provided.
References
Validation of 1-Amino-4-methylpiperazine as a Genotoxic Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 1-Amino-4-methylpiperazine (1-AMP) as a potential genotoxic impurity (GTI) in pharmaceutical products. It outlines the regulatory landscape, details standard testing methodologies, and presents a framework for comparing its genotoxic potential with other known mutagens. This document is intended to assist researchers and drug development professionals in understanding and addressing the challenges associated with controlling GTIs.
Introduction to Genotoxic Impurities and Regulatory Framework
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer.[1] Due to this risk, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for their control in active pharmaceutical ingredients (APIs) and drug products.[2] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2]
A key concept in the control of GTIs is the Threshold of Toxicological Concern (TTC), which defines a level of exposure to a genotoxic impurity that is considered to pose a negligible risk of carcinogenicity. For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[3]
This compound is a known process impurity and degradant in the synthesis of some pharmaceutical compounds, notably the antibiotic Rifampicin.[4][5] Its chemical structure contains a piperazine (B1678402) moiety, and while piperazine itself is not considered genotoxic, its derivatives, particularly nitrosated forms, have shown mutagenic activity.[6][7] This structural alert necessitates the evaluation of 1-AMP's genotoxic potential.
Assessment of Genotoxicity: Standard In Vitro Assays
The standard battery of tests to evaluate the genotoxic potential of a substance includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9][10]
Table 1: Example Ames Test Data for N-Nitrosodimethylamine (NDMA)
| Tester Strain | Concentration (µ g/plate ) | With S9 Metabolic Activation | Without S9 Metabolic Activation | Result |
| TA100 | 0 (Control) | 120 ± 15 | 115 ± 12 | - |
| 10 | 350 ± 25 | 125 ± 18 | + | |
| 50 | 850 ± 50 | 130 ± 20 | + | |
| 100 | 1500 ± 110 | 145 ± 22 | + | |
| TA1535 | 0 (Control) | 25 ± 5 | 22 ± 4 | - |
| 10 | 80 ± 9 | 25 ± 6 | + | |
| 50 | 250 ± 21 | 28 ± 5 | + | |
| 100 | 550 ± 45 | 30 ± 7 | + |
Data is illustrative and based on typical results for NDMA.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus test is designed to detect damage to chromosomes or the mitotic apparatus.[11] It assesses the frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12] This assay is typically conducted in mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, in the presence and absence of metabolic activation (S9).[13]
As with the Ames test, publicly available, quantitative in vitro micronucleus data for this compound is limited. The table below shows example data for the well-characterized genotoxic agent Cyclophosphamide, which requires metabolic activation to induce genotoxicity. An increase in the frequency of micronucleated cells indicates a positive result.[14][15]
Table 2: Example In Vitro Micronucleus Test Data for Cyclophosphamide
| Cell Line | Concentration (µg/mL) | With S9 Metabolic Activation (% Micronucleated Cells) | Without S9 Metabolic Activation (% Micronucleated Cells) | Result |
| CHO | 0 (Control) | 1.2 ± 0.3 | 1.1 ± 0.2 | - |
| 1 | 5.8 ± 1.1 | 1.3 ± 0.4 | + | |
| 5 | 12.5 ± 2.3 | 1.5 ± 0.5 | + | |
| 10 | 25.1 ± 3.5 | 1.4 ± 0.6 | + |
Data is illustrative and based on typical results for Cyclophosphamide.
Analytical Methods for Detection and Quantification of this compound
Sensitive and specific analytical methods are crucial for the control of GTIs at the levels required by regulatory guidelines. For this compound, several advanced analytical techniques have been developed and validated.
Table 3: Comparison of Analytical Methods for this compound
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.05 ng/mL | 0.15 ng/mL | High sensitivity and specificity, suitable for trace-level analysis in complex matrices. | Higher equipment cost and complexity. |
| GC-MS | ~1 ppm | ~3 ppm | Good for volatile and semi-volatile compounds. | May require derivatization for non-volatile compounds, potential for thermal degradation. |
| HPLC-UV | ~10 ppm | ~30 ppm | Widely available, lower cost. | Lower sensitivity compared to MS methods, potential for interference from matrix components. |
LOD and LOQ values are approximate and can vary depending on the specific instrument, method, and matrix.
Experimental Protocols
Detailed experimental protocols for the key assays are essential for ensuring the reproducibility and reliability of genotoxicity assessments.
Ames Test (OECD 471) Experimental Workflow
Caption: Workflow for the bacterial reverse mutation (Ames) test.
In Vitro Micronucleus Test (OECD 487) Experimental Workflow
Caption: Workflow for the in vitro mammalian cell micronucleus test.
Logical Framework for Genotoxic Impurity Assessment
The assessment of a potential genotoxic impurity follows a structured decision-making process as outlined in regulatory guidelines.
Caption: Decision-making framework for genotoxic impurity assessment.
Conclusion
The validation of this compound as a potential genotoxic impurity requires a thorough evaluation following established regulatory guidelines. This includes conducting sensitive and specific analytical testing to determine its presence in pharmaceutical products and performing a battery of in vitro genotoxicity assays, such as the Ames test and the in vitro micronucleus test, to assess its mutagenic potential. While direct, publicly available quantitative genotoxicity data for 1-AMP is scarce, the framework and comparative data presented in this guide provide a robust approach for its assessment. By adhering to these principles, researchers and drug developers can ensure the safety and quality of their products.
References
- 1. AMES Test Study Designs for Nitrosamine Mutagenicity Testing -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Report from the In Vitro Micronucleus Assay Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ECVAM retrospective validation of in vitro micronucleus test (MNT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Unlocking Anticancer Potential: A Structural-Activity Relationship Guide to Arylpiperazine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of arylpiperazine analogs, a promising class of compounds exhibiting significant anticancer activity. Through a systematic presentation of experimental data, this document explores the structural-activity relationships (SAR) that govern their efficacy against prostate cancer cell lines.
The piperazine (B1678402) moiety is a key pharmacophore in numerous approved drugs and a versatile scaffold in medicinal chemistry.[1][2] Analogs of arylpiperazine have demonstrated considerable cytotoxic effects against various cancer cells, with their mechanism of action often linked to the modulation of critical signaling pathways.[1][3] This guide focuses on elucidating the relationship between the chemical structure of arylpiperazine derivatives and their biological activity, providing a framework for the rational design of more potent and selective anticancer agents.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of two distinct series of arylpiperazine analogs against human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of each compound. Lower IC50 values are indicative of higher anticancer activity.
Series 1: Arylpiperazine Derivatives Containing a Saccharin Moiety
This series of compounds was evaluated for its cytotoxic effects on PC-3, LNCaP, and DU145 human prostate cancer cell lines.[4]
| Compound ID | R Group | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) |
| 4 | 4-Fluorophenyl | >50 | >50 | 1.28 ± 0.03 |
| 5 | 4-Chlorophenyl | >50 | >50 | 3.57 ± 0.11 |
| 6 | 4-Bromophenyl | 4.84 ± 0.13 | >50 | >50 |
| 12 | 3,4-Difluorophenyl | >50 | >50 | 1.89 ± 0.05 |
| 17 | 3,4-Dichlorophenyl | >50 | 4.08 ± 0.12 | >50 |
| 18 | 4-Bromo-3-fluorophenyl | 2.25 ± 0.07 | >50 | 9.05 ± 0.23 |
| 20 | 2-Naphthyl | 2.66 ± 0.04 | 3.43 ± 0.10 | >50 |
| Naftopidil | (Reference) | 42.10 ± 0.79 | 22.36 ± 0.61 | 34.58 ± 0.31 |
| Finasteride | (Reference) | 17.83 | 14.53 | 13.53 |
Structure-Activity Relationship (SAR) Insights for Series 1: [4]
-
The introduction of different functional groups at the 4-position of the piperazine ring significantly influences cytotoxic activity.
-
Compounds 4 and 5 , with 4-fluoro and 4-chloro substitutions on the phenyl ring, respectively, demonstrated potent activity against DU145 cells.
-
Compound 6 , with a 4-bromo substitution, showed strong activity against PC-3 cells.
-
The dichloro-substituted compound 17 exhibited excellent selective activity against LNCaP cells.
-
A bromo group at the para-position of the phenyl ring, as seen in compound 18 , appears to be beneficial for activity against PC-3 cells.
-
Replacing the phenyl ring with a 2-naphthyl group (20 ) resulted in potent activity against both PC-3 and LNCaP cells.
Series 2: Ether-Type Arylpiperazine Derivatives
This series was evaluated against PC-3, LNCaP, and DU145 prostate cancer cell lines, and their cytotoxicity was compared against the non-cancerous human prostate epithelial cell line, WPMY-1.[5]
| Compound ID | R Group | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) | WPMY-1 IC50 (µM) |
| 7 | 2,4-Dimethylphenyl | 2.95 ± 0.13 | 10.16 ± 0.11 | 11.23 ± 0.12 | >50 |
| 11 | 2,4-Dichlorophenyl | 1.59 ± 0.11 | 11.24 ± 0.15 | 10.87 ± 0.13 | >50 |
| 17 | 4-Trifluoromethylphenyl | 4.53 ± 0.16 | 4.75 ± 0.12 | 10.14 ± 0.11 | >50 |
| 19 | 4-Nitrophenyl | 0.87 ± 0.04 | 1.23 ± 0.09 | 4.56 ± 0.12 | >50 |
| 20 | 4-Cyanophenyl | 1.05 ± 0.14 | 2.39 ± 0.13 | 3.89 ± 0.14 | >50 |
| 23 | 4-tert-Butylphenyl | 1.78 ± 0.12 | 3.86 ± 0.13 | 1.42 ± 0.11 | >50 |
| Naftopidil | (Reference) | 42.10 ± 0.79 | 22.36 ± 0.61 | 34.58 ± 0.31 | >50 |
Structure-Activity Relationship (SAR) Insights for Series 2: [5]
-
Many compounds in this series exhibited pronounced cytotoxic activity against the tested cancer cell lines, with several being significantly more potent than the reference compound, naftopidil.
-
Compounds 7, 11, 17, 19, 20, 21, 23, and 24 showed potent activity against PC-3 cells (IC50 < 5 µM).
-
Against LNCaP cells, compounds 17, 19, 20, and 23 were particularly active (IC50 < 5 µM).
-
Compounds 19, 20, and 23 also demonstrated significant cytotoxicity against DU145 cells.
-
Importantly, the majority of these potent compounds exhibited low cytotoxicity towards the normal human prostate epithelial cells (WPMY-1), indicating a degree of selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the arylpiperazine analogs.
Cell Viability and Cytotoxicity (CCK-8 Assay)
This assay is used to determine the cytotoxic activity of the compounds against the cancer cell lines.[4][5]
Materials:
-
Human prostate cancer cell lines (PC-3, LNCaP, DU145) and a normal human prostate epithelial cell line (WPMY-1).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Counting Kit-8 (CCK-8).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the arylpiperazine derivatives for 24 hours.
-
CCK-8 Addition: After the treatment period, 10 µL of the CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Androgen Receptor (AR) Antagonistic Activity Assay
This assay is performed to determine if the compounds can inhibit the activity of the androgen receptor, a key driver in prostate cancer.[5]
Materials:
-
LNCaP cells.
-
Reporter plasmid (e.g., pGL3-PSA-luc).
-
Internal control plasmid (e.g., pRL-TK).
-
Lipofectamine 2000.
-
Dihydrotestosterone (DHT).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: LNCaP cells are co-transfected with the reporter and internal control plasmids using Lipofectamine 2000.
-
Compound and Hormone Treatment: After 24 hours, the transfected cells are treated with the test compounds in the presence of DHT (10 nM) for another 24 hours.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition of AR activity is then determined relative to the control (DHT alone).
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel arylpiperazine derivatives as potential anticancer agents.
Figure 1. Workflow for the development of arylpiperazine-based anticancer agents.
This guide highlights the significant potential of arylpiperazine analogs as a foundation for the development of novel anticancer therapeutics. The presented data and SAR insights offer a valuable resource for the design of next-generation compounds with improved potency and selectivity. Further investigation into the in vivo efficacy and pharmacokinetic properties of the most promising candidates is warranted to translate these findings into clinical applications.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthesis routes for 1-Amino-4-methylpiperazine
A comparative analysis of synthetic methodologies for 1-Amino-4-methylpiperazine is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various synthesis routes, supported by experimental data, to inform the selection of the most suitable method based on factors such as yield, purity, and environmental impact.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental footprint. Below is a summary of the most common methods.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| Route 1: From Piperazine (B1678402) Hexahydrate | Piperazine Hexahydrate | Formic acid, Formaldehyde (B43269), HCl, Sodium nitrite (B80452), Zinc powder, Acetic acid | Multi-step process involving heating up to 105°C and cooling to ~15°C.[1][2] | ~30% (overall)[2] | Not explicitly stated | Readily available starting material. | Multi-step process with low overall yield; involves several intermediate purifications. |
| Route 2: Reduction of 1-Methyl-4-nitrosopiperazine (B99963) | |||||||
| Method 2a: Zinc Reduction | 1-Methyl-4-nitrosopiperazine | Zinc powder, NH4Cl, CO2, Water | 35°C, 0.2 MPa pressure, 1.5 hours.[3] | 96%[3] | Not explicitly stated, but product is purified by vacuum distillation. | High yield, relatively simple procedure. | Generates significant zinc waste, which is not environmentally friendly.[4] |
| Method 2b: Catalytic Hydrogenation | 1-Methyl-4-nitrosopiperazine | Paramagnetic Pd/Fe3O4-FeO catalyst, H2 | Reaction in a water-halogenated hydrocarbon two-phase system for ~2 hours.[4] | 60-86%[4] | 95-99.9%[4] | "Green" method, catalyst is easily recoverable and reusable, high product purity, avoids over-reduction.[4] | Requires specialized catalyst and high-pressure hydrogenation equipment. |
| Route 3: Cyclization of N-di(2-chloroethyl)methylamine | N-di(2-chloroethyl)methylamine | Aqueous hydrazine (B178648) | Not explicitly detailed in the search results. | Not explicitly stated | Not explicitly stated | A novel approach to the synthesis.[5] | Uses highly toxic hydrazine hydrate (B1144303) as a raw material.[4] |
Experimental Protocols
Route 1: Synthesis from Piperazine Hexahydrate
This method involves four main stages: methylation, hydrolysis, nitrosation, and reduction.[1][2]
1. Methylation:
-
Dissolve piperazine hexahydrate in formic acid and place it in a reaction vessel.
-
Heat the mixture to 90°C.
-
Slowly add formaldehyde dropwise over approximately 1 hour while stirring.
-
Maintain the reaction temperature at 90-95°C for an additional hour.
-
Remove excess water and unreacted starting materials under reduced pressure to obtain a concentrated solution of methyl formyl piperazine.[1]
2. Hydrolysis:
-
To the concentrated solution from the previous step, add hydrochloric acid and water.
-
Heat the mixture to 105°C and reflux for 2 hours.
-
Distill under reduced pressure to remove the acid distillate.
-
Cool the remaining solution to 15°C overnight and filter to obtain a solution of methyl piperazine hydrochloride.[1]
3. Nitrosation:
-
At 30°C, add a sodium nitrite solution dropwise to the methyl piperazine hydrochloride solution.
-
After the addition is complete, maintain the temperature for 30 minutes to yield a solution of 1-methyl-4-nitrosopiperazine.[1]
4. Reduction:
-
Add glacial acetic acid to the nitrosation product solution and cool it.
-
Gradually add zinc powder while maintaining the temperature between 30-40°C.
-
After the addition, stir for 1.5 hours at 30-40°C.
-
Cool the mixture to approximately 15°C, let it stand overnight, and then filter.
-
The filtrate is then made alkaline and extracted with chloroform (B151607). The chloroform is removed by distillation, and the final product is purified by vacuum distillation, collecting the fraction at 120°C (5.33-8.0kPa).[1]
Route 2a: Zinc Reduction of 1-Methyl-4-nitrosopiperazine
This is a high-yield method for the reduction of the nitroso intermediate.[3]
-
Place a solution of 1-methyl-4-nitrosopiperazine (1.0 mol) in water (250 ml) into a 1-liter autoclave.
-
Add ammonium (B1175870) chloride (5.35 g, 0.1 mol) to the solution.
-
Charge the system with CO2 at a flow rate of 30 l/h and stir for 20 minutes.
-
Heat the mixture to 35°C.
-
Add zinc powder (163 g, 2.5 mol) in portions over about 1 hour, maintaining the temperature at 35°C and the pressure at 0.2 MPa.
-
After the addition of zinc is complete, stir the reaction mixture for an additional 30 minutes at 35°C.
-
Filter off the resulting zinc carbonate and wash it with water.
-
Remove water from the filtrate under reduced pressure, and then perform vacuum distillation to obtain this compound.[3]
Route 2b: Catalytic Hydrogenation of 1-Methyl-4-nitrosopiperazine
This method is presented as a more environmentally friendly "green" synthesis route.[4]
-
Dissolve 1-methyl-4-nitrosopiperazine in a mixed solvent system of water and a halogenated hydrocarbon (e.g., dichloromethane, chloroform).
-
Add the paramagnetic Pd/Fe3O4-FeO catalyst to the solution.
-
Replace the atmosphere in the reaction vessel with nitrogen, stir for 30 minutes at room temperature, and then introduce hydrogen to the desired pressure.
-
Allow the reaction to proceed for approximately 2 hours.
-
After the reaction, the catalyst can be separated using a magnet.
-
The organic and aqueous layers are separated. The solvent is recovered from the organic layer.
-
The product is isolated from the aqueous layer by distillation under reduced pressure.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the described synthesis routes for this compound.
Caption: Workflow for the synthesis of this compound starting from Piperazine Hexahydrate.
Caption: Comparative workflows for the reduction of 1-Methyl-4-nitrosopiperazine.
Caption: Synthesis of this compound via cyclization.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. PREPARATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
LC-MS/MS method development for 1-Amino-4-methylpiperazine detection
An Objective Guide to LC-MS/MS Method Development for the Detection of 1-Amino-4-methylpiperazine
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of small polar molecules like this compound (AMP) is a common analytical challenge. AMP is a critical compound, often used as a starting material in the synthesis of pharmaceuticals, such as the antibiotic Rifampicin.[1][2] It can also be present as a degradation product or impurity, necessitating rigorous monitoring to ensure product safety and quality.[3][4]
This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for AMP detection with an alternative derivatization-based High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach. It includes detailed experimental protocols and performance data to aid in method selection and development.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The primary advantage of LC-MS/MS lies in its superior sensitivity and specificity, which allows for direct measurement of AMP at very low levels without the need for chemical derivatization. In contrast, HPLC-UV, while more accessible, often requires a derivatization step to make non-chromophoric molecules like AMP detectable by UV, adding complexity to the sample preparation process.
| Parameter | LC-MS/MS Method | HPLC-UV with Derivatization |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (relies on chromatographic separation and UV absorbance of the derivative) |
| Sensitivity (LOQ) | High (ng/mL or lower)[1] | Lower (ppm levels, e.g., ~30 ppm)[5] |
| Sample Preparation | Simple dilution ("dilute-and-shoot") is often sufficient.[1] | Multi-step: requires a chemical reaction with a derivatizing agent (e.g., benzaldehyde), followed by potential extraction/cleanup.[5] |
| Throughput | High; rapid gradient elution is possible.[1] | Lower; derivatization step increases overall analysis time. |
| Instrumentation | Requires a tandem mass spectrometer, which is a significant investment. | Utilizes standard HPLC-UV systems, which are widely available in analytical labs.[5] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, often mitigated by using a stable isotope-labeled internal standard.[6][7] | Less susceptible to matrix effects that interfere with ionization, but the derivatization reaction itself can be affected by matrix components.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the LC-MS/MS detection of this compound and an alternative HPLC-UV method.
LC-MS/MS Method for Direct Quantification of AMP
This protocol is adapted from a validated method for the simultaneous analysis of AMP and 1-methyl-4-nitroso-piperazine (MNP) in relation to Rifampicin hydrolysis.[1][2]
a) Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standards: Create a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range.
-
Sample Preparation: Dilute the sample containing the active pharmaceutical ingredient (API) in an appropriate solvent, such as methanol, to a final concentration suitable for analysis. Methanol is preferred over water to prevent potential hydrolysis of the API which could artificially generate AMP.[1]
b) Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| System | UHPLC System |
| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm)[1] |
| Mobile Phase A | Water with 5 mM Ammonium Formate, pH adjusted to 8.0 with Ammonium Hydroxide[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.25 mL/min[1] |
| Gradient Elution | 0.0–2.7 min, 90% A; 2.7–3.0 min, 90-5% A; 3.1–11 min, 5% A; 11.1–23 min 90% A[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C[1] |
| Autosampler Temp | 10 °C[1] |
c) Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI)[1] |
| Polarity | Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for AMP should be optimized by infusing a standard solution. |
Alternative Method: HPLC-UV with Derivatization
For laboratories without access to LC-MS/MS, derivatization can enable the detection of AMP using more common HPLC-UV instrumentation.
a) Derivatization Principle: This method is based on the reaction of the primary amine group of AMP with an aldehyde, such as benzaldehyde (B42025), to form a stable, UV-active Schiff base derivative.[5][8] This derivative can then be readily detected by a UV detector.
b) Sample and Standard Preparation:
-
Prepare standard solutions of AMP in a suitable solvent.
-
To an aliquot of the sample or standard, add benzaldehyde and a catalyst if necessary.
-
Allow the reaction to proceed under controlled temperature and time conditions to ensure complete derivatization.
-
The resulting solution containing the derivative is then injected into the HPLC system. It's crucial to demonstrate that the API or other matrix components do not interfere with the derivatization reaction.[5]
c) Suggested Chromatographic Conditions:
-
System: Standard HPLC with UV Detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Detection: UV wavelength at which the benzaldehyde derivative shows maximum absorbance.
Methodology and Workflow Visualization
Diagrams created using Graphviz help to visualize the logical flow of the analytical processes.
Caption: Workflow for LC-MS/MS method development for this compound.
Caption: Comparison of LC-MS/MS and HPLC-UV (derivatization) workflows for AMP analysis.
References
- 1. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and accurate LC-MS/MS assay with the derivatization of this compound applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Personal protective equipment for handling 1-Amino-4-methylpiperazine
Essential Safety and Handling Guide for 1-Amino-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 6928-85-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Safety Overview
This compound is a combustible liquid that can cause serious skin and eye irritation.[1][2] It is also sensitive to air and light, requiring specific storage and handling conditions.[2][3]
Quantitative Data on Personal Protective Equipment
Due to the absence of specific breakthrough time data for this compound, the following table provides a summary of the general chemical resistance of common glove materials to amines, the chemical class of the substance. It is crucial to consult with the glove manufacturer for specific recommendations and to conduct on-site testing to ensure adequate protection.
| Glove Material | General Resistance to Amines | Recommendations & Limitations |
| Butyl Rubber | Good to Excellent | Generally recommended for handling amines. Offers good resistance to a wide range of chemicals. |
| Neoprene | Fair to Good | May provide adequate protection for shorter durations. Resistance can vary significantly with the specific amine. |
| Nitrile Rubber | Poor to Fair | Generally not recommended for prolonged contact with amines. Prone to degradation and permeation. |
| Natural Rubber (Latex) | Poor | Not recommended for handling amines. |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for handling amines. |
Experimental Protocols: Glove Selection and Integrity Check
Given the lack of specific data, a qualitative assessment of glove integrity is paramount.
Methodology for Glove Selection:
-
Consult Manufacturer Data: Contact the manufacturer of your laboratory gloves to request specific chemical resistance data for this compound.
-
Material Compatibility: Based on general chemical resistance charts, prioritize Butyl Rubber gloves for primary protection.
-
Thickness and Quality: Select gloves with a thickness appropriate for the intended task, ensuring they are of high quality and free from defects. For incidental contact, a thinner glove may be acceptable, but for more direct handling, a thicker gauge is recommended.
Methodology for Pre-Use Glove Integrity Check:
-
Visual Inspection: Before each use, carefully inspect gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.
-
Inflation Test: Seal the glove at the cuff and trap air inside to inflate it. Submerge the inflated glove in water and look for any escaping air bubbles, which would indicate a pinhole leak.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][4]
-
Remove all potential ignition sources, as the substance is a combustible liquid.[1][2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to air sensitivity.[3][5]
-
-
Personal Protective Equipment (PPE) Donning:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Long-sleeved clothing is recommended.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (refer to the table above). For extended operations, consider double-gloving.
-
-
Chemical Handling:
-
Dispense the chemical carefully, avoiding splashes and the creation of aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work area.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
-
Disposal Procedure:
-
Decontamination of Reusable Equipment:
-
Decontaminate any reusable equipment, such as glassware, with a suitable solvent before washing. Collect the solvent used for decontamination as hazardous waste.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
